molecular formula C10H9FN2O2 B1346339 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 6270-38-8

5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B1346339
CAS No.: 6270-38-8
M. Wt: 208.19 g/mol
InChI Key: HJCCCQPVRYYYMJ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione is a hydantoin-based compound serving as a key intermediate and pharmacophore in modern central nervous system (CNS) drug discovery research. Its core structure is actively investigated for designing dual-acting ligands that target complex neurobiological pathways. Recent studies highlight its integration into novel compounds that function as both potent serotonin 5-HT7 receptor (5-HT7R) antagonists and effective voltage-gated sodium channel inhibitors . This dual mechanism is a promising strategy for researching new therapeutic agents for mood disorders and neuropathic pain . The compound's structural features, including the planar hydantoin ring and the specific dihedral angle of 65.55° between the hydantoin and the fluorophenyl ring, are critical for its molecular interactions and solid-state packing, often facilitated by N-H···O hydrogen bonds that form one-dimensional chains . As a versatile scaffold, hydantoin derivatives demonstrate a broad pharmacological profile, making this compound a valuable building block for developing potential antidepressants, anxiolytics, and anticonvulsants . This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-10(8(14)12-9(15)13-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCCCQPVRYYYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6270-38-8, 428-22-8
Record name NSC35591
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis and characterization of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, a key heterocyclic compound. As a derivative of hydantoin (imidazolidine-2,4-dione), this molecule serves as a valuable intermediate in the synthesis of various biologically active compounds, including potential anticancer, antiviral, and hypoglycemic agents.[1] We will delve into the robust Bucherer-Bergs reaction for its synthesis, followed by a multi-faceted approach to its structural and purity verification, grounded in established analytical techniques.

Part 1: Synthesis via the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic and highly efficient multicomponent reaction (MCR) that provides access to a wide array of 5,5-disubstituted hydantoins from simple starting materials.[2][3][4] Its elegance lies in the one-pot condensation of a ketone, a cyanide salt, and ammonium carbonate, making it a cornerstone method in heterocyclic chemistry.[2]

Underlying Principle and Mechanism

The reaction proceeds through a series of equilibrium steps, culminating in the formation of the stable hydantoin ring. The core transformation involves the initial formation of an aminonitrile, which then undergoes cyclization with carbon dioxide.

The established mechanism unfolds as follows:

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of the starting ketone, 4-fluoroacetophenone, forming a cyanohydrin intermediate.

  • Aminonitrile Synthesis: Ammonia, generated in situ from ammonium carbonate, reacts with the cyanohydrin via an SN2 pathway to produce an α-aminonitrile.[2][4]

  • Carbamic Acid Formation: The amino group of the aminonitrile performs a nucleophilic attack on carbon dioxide (also from ammonium carbonate), yielding a cyano-containing carbamic acid.[2]

  • Intramolecular Cyclization & Rearrangement: The carbamic acid undergoes intramolecular cyclization to form a 5-imino-oxazolidin-2-one. This intermediate then rearranges, often through an isocyanate intermediate, to furnish the final, thermodynamically stable 5,5-disubstituted hydantoin product.[2][4]

Bucherer_Bergs_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_end Final Product ketone 4-Fluoroacetophenone cyanohydrin Cyanohydrin ketone->cyanohydrin + CN⁻ reagents KCN, (NH₄)₂CO₃ aminonitrile α-Aminonitrile cyanohydrin->aminonitrile + NH₃ - H₂O carbamic_acid Carbamic Acid Intermediate aminonitrile->carbamic_acid + CO₂ cyclized_intermediate 5-Imino-oxazolidin-2-one carbamic_acid->cyclized_intermediate Intramolecular Cyclization product 5-(4-Fluorophenyl)-5- methylimidazolidine-2,4-dione cyclized_intermediate->product Rearrangement

Caption: Mechanism of the Bucherer-Bergs reaction for hydantoin synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for synthesizing the title compound.[1]

Materials and Reagents:

  • 4-Fluoroacetophenone

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Hydroxide (NaOH) solution

  • Diethyl Ether

  • Thin Layer Chromatography (TLC) plates (Silica gel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, place 4-fluoroacetophenone and a significant excess of ammonium carbonate.

  • Reagent Addition: In a separate beaker, dissolve potassium cyanide in 60% aqueous ethanol. Caution: Potassium cyanide is extremely toxic. Handle only in a certified fume hood with appropriate personal protective equipment (PPE). Add this solution to the reaction flask.

  • Heating and Monitoring: Heat the mixture in an oil bath maintained at 55-60°C (328–333 K).[1] The progress of the reaction should be monitored periodically using TLC (e.g., with a mobile phase of petroleum ether:ethyl acetate 1:2).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting ketone), allow the mixture to cool to room temperature.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Carefully acidify the residue with concentrated HCl to precipitate the crude product.

  • Purification: Filter the resulting precipitate. Dissolve the crude solid in a saturated aqueous NaOH solution and perform a liquid-liquid extraction with diethyl ether (25 mL) to remove any unreacted ketone.[1]

  • Final Precipitation: Re-acidify the aqueous layer with concentrated HCl to precipitate the pure product.

  • Drying and Recrystallization: Filter the precipitate, wash with cold water, and dry thoroughly. For further purification, recrystallize the product from an ethanol/water mixture to obtain a crystalline solid.[1]

Reagent Data and Rationale

The choice and stoichiometry of reagents are critical for maximizing yield and purity.

ReagentMolar Ratio (Typical)Purpose & Rationale
4-Fluoroacetophenone1.0The ketone substrate providing the core C5-disubstituted structure.
Potassium Cyanide (KCN)1.0Provides the nucleophilic cyanide ion essential for the initial step of the reaction.[2]
Ammonium Carbonate6.0 (Excess)Serves as a multifunctional reagent, providing both ammonia (NH₃) and carbon dioxide (CO₂) in situ as the reaction proceeds.[2][4] The large excess drives the equilibria toward product formation.
Aqueous Ethanol (60%)SolventActs as a suitable solvent system to dissolve both the organic ketone and the inorganic salts, facilitating a homogeneous reaction environment.[1]

Part 2: Comprehensive Characterization

Verifying the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and physical methods provides an irrefutable structural confirmation.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Verification cluster_confirmation Confirmation synthesis Crude Product (Post-Workup) recrystallization Recrystallization synthesis->recrystallization mp Melting Point recrystallization->mp hplc HPLC (Purity) recrystallization->hplc nmr ¹H NMR recrystallization->nmr ms Mass Spectrometry recrystallization->ms ir IR Spectroscopy recrystallization->ir elemental Elemental Analysis recrystallization->elemental final_product Pure Characterized Compound mp->final_product hplc->final_product nmr->final_product ms->final_product ir->final_product elemental->final_product

Caption: Workflow for the purification and characterization of the final product.

Spectroscopic Analysis

The following data is based on reported values for the title compound.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed information about the hydrogen atom environment in the molecule.

Chemical Shift (δ)MultiplicityIntegrationAssignmentRationale
~1.80 ppmSinglet (s)3H-CH₃The methyl protons are chemically equivalent and not coupled to other protons.
~7.18 ppmMultiplet (m)2HAromatic HProtons on the fluorophenyl ring ortho to the fluorine atom.
~7.64 ppmMultiplet (m)2HAromatic HProtons on the fluorophenyl ring meta to the fluorine atom.
~7.71 ppmBroad Singlet (bs)1HN-HOne of the two amide protons on the hydantoin ring.
~9.72 ppmBroad Singlet (bs)1HN-HThe second amide proton on the hydantoin ring.
Solvent: Acetone-d₆

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EIMS) is used to determine the molecular weight and fragmentation pattern.

m/z ValueRelative Intensity (%)Assignment
20820[M]⁺ (Molecular Ion)
19365[M - CH₃]⁺
13736[M - C₂H₂NO]⁺
122100[C₇H₅F]⁺ (Base Peak)

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Wavenumber (ν, cm⁻¹)DescriptionFunctional Group
3412, 3245N-H StretchingAmide (N-H)
1773, 1719C=O StretchingCarbonyl (C=O) of the hydantoin ring
1602C=C StretchingAromatic Ring
838C-H Bendingpara-substituted benzene
Physical and Chromatographic Analysis

Melting Point (m.p.):

  • Reported Value: 485–488 K (212-215 °C).[1]

  • Significance: A sharp melting point within this range is a strong indicator of high purity.

Elemental Analysis: This technique confirms the elemental composition of the compound.

  • Calculated for C₁₀H₉FN₂O₂: C, 57.69%; H, 4.36%; N, 13.46%.[1]

  • Found: C, 57.62%; H, 4.38%; N, 13.60%.[1] The close correlation between calculated and found values validates the molecular formula.

High-Performance Liquid Chromatography (HPLC): HPLC is the definitive method for assessing the purity of the final compound.

  • Methodology: A reversed-phase HPLC method, using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) and UV detection (e.g., at 225 nm), should be employed.[5]

  • Expected Result: A pure sample will exhibit a single, sharp, and symmetrical peak, indicating the absence of significant impurities.

Part 3: Safety and Handling

Chemical synthesis requires strict adherence to safety protocols.

  • Potassium Cyanide (KCN): This reagent is a potent, fast-acting poison. All handling must occur within a certified chemical fume hood. Always wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.[6][7] An emergency cyanide antidote kit should be readily available.

  • Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Handle with care, ensuring eye and skin protection.

  • General Precautions: Maintain a clean and organized workspace.[7] Label all containers clearly.[8] Dispose of all chemical waste according to institutional and local regulations. Never pour chemical waste down the drain.[8]

Part 4: Applications and Future Directions

This compound is not typically an end-product but rather a crucial building block. The hydantoin scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs like the anticonvulsant Phenytoin.[3][9] The title compound serves as an intermediate for further chemical modifications, such as the addition of sulfonyl groups, to create novel derivatives for evaluation as potential therapeutic agents, particularly in the realm of antidiabetic research.[1][10]

Conclusion

The synthesis of this compound via the Bucherer-Bergs reaction is a reliable and well-documented method. This guide has outlined the mechanistic underpinnings, a detailed experimental protocol, and a comprehensive characterization strategy. The successful synthesis and rigorous verification of this compound provide a solid foundation for researchers and drug development professionals to explore its potential in creating next-generation therapeutics.

References

  • Kashif, M. K., Hussain, A., Rauf, M. K., Ebihara, M., & Hameed, S. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(2), o444. [Link]

  • National Center for Biotechnology Information. (2008). 5-(4-Fluoro-phen-yl)-5-methyl-imidazolidine-2,4-dione. PubChem. [Link]

  • Simijarević, D., & Stojanović, M. (2019). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Symmetry, 11(3), 333. [Link]

  • Central High School. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]

  • Monash University. (n.d.). This compound. [Link]

  • Zhang, H., et al. (2011). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Latin American Journal of Pharmacy, 30(5), 987-990. [Link]

  • University of California, Santa Barbara. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2022). Analytical quality by design based on design space in reversed-phase-high performance liquid chromatography analysis for simultaneous estimation of metformin, linagliptin and empagliflozin. RSC Advances, 12(28), 17778-17791. [Link]

Sources

Crystal structure analysis of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of this compound, a heterocyclic compound belonging to the medicinally significant hydantoin class. We delve into the synthesis and crystallization, the crystallographic data collection and structure refinement process, and a detailed analysis of the resulting molecular and supramolecular structure. The causality behind experimental choices is explained, providing field-proven insights for professionals in structural chemistry and drug discovery. This document is designed to serve as an authoritative reference, grounded in established protocols and supported by detailed data presentation and visualizations.

Introduction: The Significance of the Hydantoin Scaffold

The hydantoin ring, chemically known as imidazolidine-2,4-dione, is a privileged scaffold in medicinal chemistry.[1][2] Its structural features, including hydrogen bond donors and acceptors, and the synthetic accessibility of its core, make it a versatile template for designing therapeutic agents.[2] Several clinically approved drugs, such as the anticonvulsant Phenytoin and the antibiotic Nitrofurantoin, incorporate the hydantoin moiety, underscoring its pharmacological importance.[1][2][3] Hydantoin derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5]

The title compound, this compound (C₁₀H₉FN₂O₂), was synthesized as a key intermediate for developing novel sulfonyl derivatives with potential hypoglycemic activity.[6] Understanding its three-dimensional atomic arrangement is paramount, as the molecular conformation and intermolecular interactions dictated by its crystal structure can profoundly influence its physicochemical properties and biological activity. This guide elucidates the precise structural features of this compound through the lens of single-crystal X-ray crystallography, the most definitive method for determining molecular structure at atomic resolution.[7][8]

Experimental Methodology: From Synthesis to Single Crystal

The journey from starting materials to a fully characterized crystal structure involves a multi-step process. Each stage requires meticulous execution and is guided by established chemical principles.

Synthesis of this compound

The synthesis follows a variation of the Bucherer-Bergs reaction, a classic method for preparing hydantoins from ketones. The choice of starting materials—4-fluoroacetophenone, potassium cyanide, and ammonium carbonate—is dictated by the target structure.

Protocol:

  • Reaction Setup: In a 100 ml round-bottom flask, combine 4-fluoroacetophenone (0.1 mol) and ammonium carbonate (0.6 mol). The large excess of ammonium carbonate serves as both a reactant and a source of ammonia and carbon dioxide in equilibrium, driving the reaction forward.

  • Addition of Cyanide: Prepare a solution of potassium cyanide (0.1 mol) in 60% aqueous ethanol. Add this solution to the reaction flask. Ethanol is used as a co-solvent to ensure miscibility of the organic ketone with the aqueous reactants.

  • Reaction Conditions: Heat the mixture in an oil bath maintained at 328–333 K. The reaction progress should be monitored using Thin-Layer Chromatography (TLC) until completion.[6]

  • Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Acidify the residue with concentrated HCl. This step protonates the hydantoin salt, causing it to precipitate out of the aqueous solution.

  • Purification: Filter the resulting precipitate. To remove unreacted ketone and other non-acidic impurities, dissolve the solid in a saturated aqueous NaOH solution and perform a liquid-liquid extraction with diethyl ether (25 ml).[6] Discard the organic layer.

  • Final Precipitation: Acidify the remaining aqueous layer to re-precipitate the purified title compound. Filter the solid, dry it thoroughly.[6]

Crystallization

The acquisition of a high-quality single crystal is often the most challenging step in a crystallographic analysis.[9] For this compound, single crystals suitable for X-ray diffraction were obtained via slow evaporation.

Protocol:

  • Solvent Selection: Dissolve the purified compound in a minimal amount of an ethanol/water mixture. The solvent system is chosen to ensure the compound is fully soluble at a slightly elevated temperature but supersaturated upon slow cooling or solvent evaporation at room temperature.

  • Evaporation: Leave the solution in a loosely covered vial in a vibration-free environment. Slow evaporation of the solvent gradually increases the concentration, promoting the formation of well-ordered, single crystals rather than a polycrystalline powder.[6][10]

  • Crystal Harvesting: Once crystals of sufficient size (ideally >0.1 mm in all dimensions) have formed, carefully harvest a well-formed, transparent crystal for mounting.[6][9]

X-ray Diffraction and Structure Determination

The core of the analysis lies in irradiating the single crystal with X-rays and interpreting the resulting diffraction pattern. The workflow is a systematic progression from data collection to a refined molecular model.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Structure Analysis A Synthesis & Purification B Single Crystal Growth A->B C Crystal Mounting B->C D X-ray Data Collection (Diffractometer) C->D E Data Reduction (Integration & Scaling) D->E F Structure Solution (Direct Methods - Phase Problem) E->F G Structure Refinement (Least-Squares Fitting) F->G H Final Structural Model G->H G cluster_0 Molecule A cluster_1 Molecule B A_N1 N1-H B_O1 O1=C2 A_N1->B_O1 N-H···O A_O1 O1=C2 B_N1 N1-H

Sources

The Hydantoin Scaffold: A Technical Guide to the Discovery of Novel Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Hydantoin Scaffold in Epilepsy Treatment

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain resistant to current therapies, underscoring the urgent need for novel anticonvulsant agents. The hydantoin ring system, a core structural feature of the pioneering AED phenytoin, continues to be a fertile ground for the discovery of new therapeutics.[1][2][3] Hydantoins primarily exert their anticonvulsant effects by modulating voltage-gated sodium channels, preventing the rapid, repetitive firing of neurons that underlies seizure activity.[4][5][6] This guide provides an in-depth technical exploration for researchers and drug development professionals on the contemporary strategies and methodologies for discovering new anticonvulsant agents centered around the versatile hydantoin scaffold.

Medicinal Chemistry: Rational Design and Synthesis of Novel Hydantoin Derivatives

The journey to a new anticonvulsant drug begins with the rational design and synthesis of novel chemical entities. The hydantoin scaffold offers a unique platform for structural modification to enhance potency, selectivity, and pharmacokinetic properties.

The Bucherer-Bergs Synthesis: A Cornerstone Reaction

A classic and highly effective method for synthesizing the hydantoin core is the Bucherer-Bergs reaction.[7][8] This one-pot, multicomponent reaction involves the treatment of a ketone or aldehyde with an alkali metal cyanide and ammonium carbonate to yield a 5-substituted hydantoin.[1][7][9]

Experimental Protocol: Bucherer-Bergs Synthesis of a 5,5-Disubstituted Hydantoin

Objective: To synthesize a 5,5-disubstituted hydantoin derivative from a corresponding ketone.

Materials:

  • Ketone (e.g., benzophenone for the synthesis of phenytoin)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the ketone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents).

  • Solvent Addition: Add a mixture of ethanol and water (typically a 1:1 ratio) to the flask to dissolve the reactants.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-70°C) with vigorous stirring. The reaction is typically carried out for several hours (e.g., 10 hours), and in some cases, for an extended period (up to 90 hours) to improve yields, particularly with less reactive ketones like benzophenone.[7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with hydrochloric acid to precipitate the hydantoin product.

  • Isolation and Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic salts. The crude hydantoin can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Characterization: Confirm the structure and purity of the synthesized hydantoin using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Structure-Activity Relationship (SAR) of Hydantoin Anticonvulsants

The anticonvulsant activity of hydantoin derivatives is highly dependent on the nature and position of substituents on the hydantoin ring. Understanding the Structure-Activity Relationship (SAR) is crucial for designing more potent and less toxic compounds.

  • Substitution at C5: This is the most critical position for anticonvulsant activity. The presence of at least one phenyl or other aromatic group at C5 is generally essential for activity against generalized tonic-clonic seizures.[10] Disubstitution at the C5 position, as seen in phenytoin (5,5-diphenylhydantoin), often leads to potent anticonvulsant effects with minimal sedative properties.[10][11]

  • Substitution at N1 and N3: Modification at the nitrogen atoms of the hydantoin ring can influence the pharmacokinetic properties and activity profile of the compound. For instance, N-alkylation can alter the metabolic stability and central nervous system (CNS) penetration of the drug.

Visualization: Core Hydantoin Scaffold and Key Substitution Points

SAR_Hydantoin cluster_hydantoin Hydantoin Core C2 C=O N3 N3-H C2->N3 N1 N1-H N1->C2 R3 R3 (N1) N1->R3 Modulation of PK/PD C5 C5 C5->N1 R1 R1 C5->R1 Substitution at C5 (Crucial for Activity) R2 R2 C5->R2 C4 C=O N3->C4 R4 R4 (N3) N3->R4 C4->C5

Caption: General structure of the hydantoin scaffold highlighting key positions for substitution.

Preclinical Screening: Identifying Promising Anticonvulsant Candidates

Once novel hydantoin derivatives are synthesized, they must undergo rigorous preclinical screening to evaluate their anticonvulsant efficacy and neurotoxicity. A combination of in vivo and in vitro models is employed to build a comprehensive pharmacological profile.

In Vivo Screening Models: Assessing Anticonvulsant Activity in Whole Organisms
  • Maximal Electroshock (MES) Test: The MES test is a widely used and well-validated model for identifying compounds effective against generalized tonic-clonic seizures.[4][12] An electrical stimulus is applied to rodents, inducing a maximal seizure, and the ability of a test compound to prevent the tonic hindlimb extension phase is a key indicator of anticonvulsant activity.[12][13]

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

Objective: To evaluate the anticonvulsant activity of a test compound against electrically induced seizures.

Materials:

  • Male albino mice (20-25 g)

  • Electroconvulsometer

  • Corneal electrodes

  • Saline solution (0.9%)

  • Test compound dissolved/suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin)

  • Vehicle control

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory environment for at least 48 hours before the experiment.

  • Dosing: Administer the test compound, standard drug, or vehicle control to different groups of mice via an appropriate route (e.g., intraperitoneal or oral).

  • Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 30-60 minutes) for the drug to be absorbed and distributed.

  • Seizure Induction: At the end of the pre-treatment period, apply a drop of saline to the corneal electrodes and place them on the corneas of the mouse.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. The dose that protects 50% of the animals (ED50) can be determined using probit analysis.

  • Pentylenetetrazole (PTZ) Seizure Model: The PTZ-induced seizure model is used to identify compounds that may be effective against myoclonic and absence seizures.[10][14][15][16] PTZ is a GABA-A receptor antagonist that induces clonic seizures.[10][15]

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test in Rats

Objective: To assess the ability of a test compound to protect against chemically induced clonic seizures.

Materials:

  • Male Wistar rats (150-200 g)

  • Pentylenetetrazole (PTZ)

  • Saline solution (0.9%)

  • Test compound

  • Standard anticonvulsant drug (e.g., Ethosuximide)

  • Vehicle control

  • Observation chamber

Procedure:

  • Animal Preparation: Similar to the MES test, acclimatize the rats prior to the experiment.

  • Dosing: Administer the test compound, standard drug, or vehicle control to respective groups of rats.

  • PTZ Administration: After a suitable pre-treatment time, administer a convulsive dose of PTZ (e.g., 60-80 mg/kg, intraperitoneally).[10]

  • Observation: Immediately place the rat in an observation chamber and observe for the onset and severity of seizures for a period of 30 minutes. Seizure severity can be scored using a standardized scale (e.g., Racine scale).

  • Endpoint: The primary endpoint is the absence of clonic seizures or a significant delay in their onset.

  • Data Analysis: Analyze the percentage of animals protected from clonic seizures or the latency to the first seizure.

In Vitro Screening: Elucidating the Mechanism of Action
  • Patch-Clamp Electrophysiology: To confirm that a novel hydantoin derivative acts on voltage-gated sodium channels, in vitro patch-clamp electrophysiology is the gold standard.[11][17][18] This technique allows for the direct measurement of ionic currents through sodium channels in isolated neurons or cell lines expressing these channels.

Experimental Protocol: Whole-Cell Patch-Clamp Recording of Sodium Currents

Objective: To determine the effect of a test compound on voltage-gated sodium channel activity.

Materials:

  • Cultured neurons or a cell line expressing the target sodium channel subtype (e.g., Nav1.2)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Intracellular and extracellular recording solutions

  • Test compound

  • Control solution

Procedure:

  • Cell Preparation: Plate the cells on coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ and fill with the intracellular solution.

  • Whole-Cell Configuration: Under microscopic guidance, form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane. Then, rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage Protocol: Apply a series of voltage steps to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to various test potentials.

  • Compound Application: Perfuse the test compound onto the cell and record the sodium currents again.

  • Data Analysis: Measure the peak sodium current amplitude before and after compound application to determine the percentage of inhibition. The concentration-response curve can be fitted to determine the IC50 value.

Quantitative Data and Promising New Agents

The ultimate goal of the discovery process is to identify new hydantoin derivatives with superior efficacy and safety profiles compared to existing AEDs. The following table summarizes the anticonvulsant activity of some recently investigated hydantoin derivatives.

Compound IDStructureAnimal ModelED50 (mg/kg)Reference
Phenytoin 5,5-diphenylhydantoinMES (mice)9.5[19]
ART 5 lithium salt of 5,5-diphenylimidazolidine-2,4-dionePTZ (mice)>100[19]
ART 1215 lithium salt of (D,L)-5-benzylimidazolidine-2,4-dionePTZ (mice)>100[19]
Compound 4a 3-(phenyl)-5,5-diphenylimidazolidine-2,4-dioneMES (rat)<30[20]
Compound 4b 3-(4-chlorophenyl)-5,5-diphenylimidazolidine-2,4-dioneMES (rat)<30[20]
Compound 4j 3-(4-fluorophenyl)-5,5-diphenylimidazolidine-2,4-dioneMES (rat)<30[20]

Note: ED50 values can vary depending on the specific experimental conditions and animal strain used.

Conclusion and Future Directions

The hydantoin scaffold remains a highly valuable starting point for the development of new anticonvulsant agents. By combining rational drug design, efficient synthetic methodologies like the Bucherer-Bergs reaction, and a robust preclinical screening cascade, researchers can continue to explore the chemical space around this privileged structure. Future efforts will likely focus on the development of hydantoin derivatives with improved subtype selectivity for sodium channels, leading to enhanced efficacy and a more favorable side-effect profile. Furthermore, the exploration of hybrid molecules that combine the hydantoin scaffold with other pharmacophores may unlock novel mechanisms of action and provide new therapeutic options for patients with drug-resistant epilepsy.

References

  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]

  • Drugs.com. (2026). Hydantoin anticonvulsants. [Link]

  • PubMed. (2011). Validation of a Patch Clamp Screening Protocol That Simultaneously Measures Compound Activity in Multiple States of the Voltage-Gated Sodium Channel Nav1.2. [Link]

  • YouTube. (2022). Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]

  • National Institutes of Health. (n.d.). Pentylenetetrazole Induced Kindling Model of Refractory Epilepsy: A Proof-of-concept Study to Explore Dose and Time Range of Phenobarbital in Rats. [Link]

  • N/A. (n.d.). Bucherer-Bergs Reaction. [Link]

  • ResearchGate. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. [Link]

  • National Institutes of Health. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • National Institutes of Health. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. [Link]

  • Melior Discovery. (n.d.). Pentylenetetrazole Induced Seizure (PTZ) Model. [Link]

  • MDPI. (n.d.). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. [Link]

  • PubMed. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. [Link]

  • National Institutes of Health. (n.d.). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Evaluating Anticonvulsant and Neuroprotective potentials of New Hydantoin Derivatives in PTZ and MES Models. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. [Link]

  • ResearchGate. (n.d.). Patch-clamp voltage protocols. a) Protocol 1 used for assessing state.... [Link]

  • Chem-Station. (2017). Bucherer-Bergs Hydantoin Synthesis. [Link]

  • ResearchGate. (n.d.). Development of Quantitative Structure-Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues. [Link]

  • ResearchGate. (n.d.). Novel hydantoin derivatives: Synthesis and biological activity evaluation. [Link]

  • ResearchGate. (2025). Priliminary anticonvulsant profile of some novel hydantoin derivatives on wistar rat. [Link]

  • N/A. (n.d.). patch-clamp-protocol-final.pdf. [Link]

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  • PubMed. (2019). Quantitative structure-activity relationship models for compounds with anticonvulsant activity. [Link]

  • N/A. (n.d.). Quantitative Structure-Activity Relationship Analysis of Functionalized Amino Acid Anticonvulsant Agents Using k Nearest Neighbor and Simulated Annealing PLS Methods. [Link]

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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Phenylhydantoin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Scaffold of 5-Phenylhydantoin

The hydantoin (imidazolidine-2,4-dione) ring is a privileged scaffold in medicinal chemistry, a structural cornerstone for a multitude of biologically active compounds. Its journey into clinical prominence began with the landmark introduction of Phenytoin (5,5-diphenylhydantoin) in 1938, which revolutionized epilepsy treatment by providing effective seizure control without the profound sedative effects of its predecessors like phenobarbital.[1] This discovery underscored a critical principle: anticonvulsant activity could be decoupled from general central nervous system depression.[1] The therapeutic success of Phenytoin spurred decades of research into its derivatives, revealing a remarkable chemical versatility. Beyond its archetypal role in epilepsy, the 5-phenylhydantoin core has been successfully modified to yield compounds with potent anticancer, antimicrobial, and antiarrhythmic properties.[2][3][4]

This guide provides a detailed exploration of the structure-activity relationships (SAR) of 5-phenylhydantoin derivatives. We will dissect the molecular architecture of this scaffold, examining how modifications at each position influence biological activity. This analysis is grounded in mechanistic insights, explaining the causal links between structural changes and their pharmacological consequences, with a primary focus on the well-established anticonvulsant effects and burgeoning applications in oncology and infectious disease.

The Core Pharmacophore: Essential Features for Anticonvulsant Activity

The foundational SAR for anticonvulsant hydantoins reveals a specific arrangement of features necessary for interaction with their primary biological target, the voltage-gated sodium channel.[5][6] Phenytoin's mechanism involves a use- and frequency-dependent blockade of these channels, which stabilizes the neuronal membrane and prevents the sustained, high-frequency firing characteristic of seizures.[6] The essential pharmacophoric elements are illustrated below.

Pharmacophore cluster_hydantoin Hydantoin Core cluster_substituents Key Substituents H1 N1-H (H-bond donor) C2 C2=O (H-bond acceptor) R_Aryl Aromatic Ring (Hydrophobic Interaction) N3 N3-H (H-bond donor/substitution site) C4 C4=O (H-bond acceptor) C5 C5 (Stereocenter & Hydrophobic Core Anchor) C5->R_Aryl Essential for MES Activity R_Alkyl R' Group (Modulates Sedation/Lipophilicity) C5->R_Alkyl Modulates Sedation

Caption: Core pharmacophoric features of 5-phenylhydantoin anticonvulsants.

At its core, the anticonvulsant pharmacophore requires a hydrophobic aromatic ring attached to the C-5 position of the hydantoin nucleus.[1][7] This phenyl group is critical for activity against maximal electroshock seizures (MES), a preclinical model of generalized tonic-clonic seizures.[1] The hydantoin ring itself provides a rigid scaffold with multiple hydrogen bond donors and acceptors, facilitating interactions with the receptor site.

Dissecting the SAR: Positional Analysis

Position 5 (C-5): The Epicenter of Activity

The substituents at the C-5 position are the most critical determinants of anticonvulsant activity.

  • Aromatic Substituent: The presence of a phenyl or other aromatic group at C-5 is considered essential for potent activity against tonic-clonic seizures.[1] Replacing the phenyl ring with heteroaromatic rings has been shown to reduce or eliminate anticonvulsant effects.[8]

  • Second C-5 Substituent: The nature of the second substituent at C-5 fine-tunes the pharmacological profile.

    • In Phenytoin (5,5-diphenylhydantoin), a second phenyl group confers potent activity.

    • Replacing one phenyl group with a small alkyl group, such as in 5-ethyl-5-phenylhydantoin, maintains strong anticonvulsant properties.[7][9] However, the introduction of alkyl substituents at C-5 can also contribute to sedative side effects, a property largely absent in Phenytoin.[1]

  • Phenyl Ring Modifications: Substitution on the C-5 phenyl ring has a profound impact on potency. A systematic study of phenylmethylenehydantoins revealed clear trends:

    • Favorable Substituents: Electron-donating or lipophilic groups, such as alkyl, halogeno, trifluoromethyl, and alkoxyl groups, generally confer good anticonvulsant activity.[8]

    • Unfavorable Substituents: The introduction of polar groups like nitro (-NO₂), cyano (-CN), or hydroxyl (-OH) is detrimental, leading to less active or inactive compounds.[8]

This pattern strongly suggests that lipophilicity is a key driver of activity. Quantitative Structure-Activity Relationship (QSAR) models have confirmed that Log P (the logarithm of the partition coefficient) is a critical parameter for predicting the anticonvulsant potency of these derivatives.[8]

Substituent on Phenyl RingExample CompoundAnticonvulsant Activity (MES Assay, ED₅₀ in mg/kg)Reference
4-CH(CH₃)₂ (Isopropyl)1428 ± 2[8]
4-C(CH₃)₃ (tert-Butyl)1239 ± 4[8]
4-Cl (Chloro)3858 ± 6[8]
4-OCH₃ (Methoxy)2390 ± 11[8]
4-NO₂ (Nitro)43> 300 (Inactive)[8]
(Unsubstituted) Phenytoin5530 ± 2[8]

Table 1: Effect of C-5 Phenyl Ring Substitution on Anticonvulsant Activity.

Positions 1 and 3 (N-1 and N-3): Modulating Physicochemical Properties

The nitrogen atoms of the hydantoin ring are common sites for modification, often with the goal of creating prodrugs to improve solubility or alter pharmacokinetic profiles.

  • N-3 Substitution: Introducing aminoalkyl or aminohydroxyalkyl groups at the N-3 position has been explored, though these modifications did not protect against pentylenetetrazole (PTZ)-induced seizures.[1] However, substituting a propyl group at N-3 in 5-ethyl-5-phenylhydantoin resulted in a compound with anticonvulsant activity comparable to Phenytoin but with a lower liability for sedation.[7]

  • N-1 and N-3 Disubstitution: The development of N,N'-disubstituted derivatives, such as alkoxymethyl or acyloxymethyl compounds, has yielded active anticonvulsants.[1][9] For example, 1,3-bis(methoxymethyl)-5,5-diphenylhydantoin shows good activity against MES seizures.[9] These modifications often serve to increase lipophilicity, potentially acting as prodrugs that are metabolized to the active parent compound.[1]

Expanding Therapeutic Horizons: SAR Beyond Epilepsy

The versatility of the 5-phenylhydantoin scaffold has enabled its exploration for other therapeutic applications, revealing distinct SAR profiles.

Anticancer Activity

Hydantoin derivatives have emerged as promising anticancer agents, with SAR studies guiding the design of compounds targeting various cancer hallmarks.[2][10]

  • Key Structural Motifs: A series of 5,5-diphenylhydantoin derivatives bearing benzylidene or isatin moieties were found to have potent anticancer activity against cervical (HeLa), lung (A549), and breast (MDA-MB-231) cancer cell lines.[10]

  • Mechanism of Action: Unlike the anticonvulsant mechanism, the anticancer effects are often linked to the inhibition of key signaling proteins. For instance, compound 16 from a synthesized series showed potent inhibitory activity against both EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), with IC₅₀ values of 6.17 µM and 0.09 µM, respectively.[10]

  • Substituent Effects: In a study of 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoins, the 3-benzyl and 3-(4-chlorobenzyl) derivatives showed significant anti-tumor potential in a human colon cancer cell line by reducing cell migration and the expression of pro-inflammatory genes like COX-2.[11]

CompoundTarget Cell LineActivity (IC₅₀ in µM)Reference
Compound 16 (Isatin derivative)Average of 3 lines59[10]
Compound 24 (Schiff's base)MCF-7 (Breast)4.92 ± 0.3[10]
Compound 24 (Schiff's base)HePG-2 (Liver)9.07 ± 0.8[10]
3-benzyl-5-isopropyl-5-phenylhydantoin HCT-116 (Colon)Significant antiproliferative effect[11]

Table 2: Anticancer Activity of Selected 5-Phenylhydantoin Derivatives.

Antimicrobial Activity

Recently, hydantoin derivatives have been designed as novel membrane-active antimicrobial agents to combat drug-resistant pathogens.[4][12] The SAR for this activity differs significantly from that for anticonvulsant effects.

  • Design Strategy: The design involves creating dimeric structures that mimic antimicrobial peptides (AMPs). These molecules typically incorporate cationic groups (for membrane interaction) and hydrophobic groups, linked by a rigid hydantoin backbone and an aromatic linker to enhance stability and the rate of bacterial killing.[4]

  • SAR Insights: A potent derivative, compound 18 , demonstrated impressive broad-spectrum activity against both Gram-positive (including MRSA) and Gram-negative bacteria.[4] Its mechanism involves disrupting the bacterial cell membrane, a mode of action less prone to the development of resistance.[4][12] This highlights a completely different SAR paradigm where the molecule is engineered for amphipathicity rather than specific channel blockade.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential.

Protocol 1: Synthesis of 5,5-Diphenylhydantoin

This protocol describes a classic and robust method for synthesizing the core scaffold, adapted from established procedures.[13][14] The reaction proceeds via a base-catalyzed condensation of benzil and urea, followed by a benzylic acid-type rearrangement.

Synthesis reagents Reactants: - Benzil - Urea - Ethanol (solvent) - Aqueous NaOH (base) reflux Step 1: Reflux Combine reactants and heat under reflux for 2 hours. The initial condensation and rearrangement occurs. reagents->reflux cool Step 2: Cooling & Filtration Cool the reaction mixture. Filter the crude solid product. reflux->cool wash1 Step 3: Water Wash Wash the solid with water to remove unreacted urea and salts. cool->wash1 dissolve Step 4: Dissolution Dissolve the crude product in dilute aqueous NaOH. wash1->dissolve filter_insol Step 5: Filtration Filter the solution to remove any insoluble impurities. dissolve->filter_insol precipitate Step 6: Acidification Cool the filtrate and carefully acidify with HCl (aq) to pH ~5-6. Phenytoin precipitates out. filter_insol->precipitate collect Step 7: Collection & Drying Collect the purified product by filtration, wash with cold water, and dry thoroughly. precipitate->collect

Caption: General workflow for the synthesis of 5,5-diphenylhydantoin.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq), urea (1.5 eq), and ethanol (10 mL per gram of benzil).

  • Base Addition: While stirring, add a 30% aqueous solution of sodium hydroxide (1.5 eq).

  • Reflux: Heat the mixture to reflux and maintain for at least 2 hours. The solution will typically turn from yellow to colorless.

  • Isolation of Crude Product: After cooling to room temperature, pour the reaction mixture into a beaker of water. Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • Purification: Transfer the crude solid to a beaker and dissolve it in a minimal amount of warm 10% NaOH solution. Filter the solution to remove any insoluble byproducts.

  • Precipitation: Cool the filtrate in an ice bath and acidify slowly with concentrated hydrochloric acid with stirring until the precipitation of 5,5-diphenylhydantoin is complete.

  • Final Collection: Collect the purified white solid by vacuum filtration, wash with cold water to remove residual acid, and dry in an oven at 80-100 °C. Characterize the final product by melting point and spectroscopic methods (e.g., NMR, IR).

Protocol 2: Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure Test)

The MES test is the gold standard preclinical assay for identifying compounds effective against generalized tonic-clonic seizures.[8][15]

Step-by-Step Methodology:

  • Animal Preparation: Use adult male mice or rats, housed under standard laboratory conditions with free access to food and water. Allow animals to acclimatize for at least one week before testing.

  • Compound Administration: Administer the test compound (dissolved or suspended in a suitable vehicle, e.g., 0.5% methylcellulose) via intraperitoneal (i.p.) or oral (p.o.) route. A control group receives the vehicle only.

  • Time to Peak Effect: Conduct the seizure induction at the predetermined time of peak effect for the test compound (typically 30-60 minutes post-i.p. administration).

  • Seizure Induction: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice) through corneal or auricular electrodes.

  • Endpoint Measurement: The primary endpoint is the abolition of the hindlimb tonic extensor phase of the seizure. An animal is considered "protected" if this phase is absent.

  • Data Analysis: The activity of a compound is quantified by its ED₅₀ (median effective dose), the dose at which 50% of the animals are protected from the tonic extensor component. This is typically calculated using probit analysis.

  • Neurotoxicity Assessment: Concurrently, assess neurotoxicity using a standardized test like the rotarod assay to determine the TD₅₀ (median toxic dose). The ratio of TD₅₀/ED₅₀ gives the Protective Index (PI), a measure of the drug's margin of safety.

Conclusion and Future Directions

The 5-phenylhydantoin scaffold is a testament to the power of a privileged structure in medicinal chemistry. The SAR for its classic anticonvulsant activity is well-defined, emphasizing the criticality of the C-5 aromatic ring and the role of lipophilicity in modulating potency.[1][8] However, the true value of this scaffold lies in its adaptability. By understanding the core principles of its interactions, chemists have successfully repurposed it to create potent anticancer and antimicrobial agents with entirely different mechanisms of action and SAR profiles.[4][10]

Future research will likely focus on refining these non-traditional activities. For anticancer applications, developing derivatives with higher selectivity for specific kinase targets or other cancer-related proteins is a key objective. In the antimicrobial realm, optimizing the balance of hydrophobicity and cationic charge in hydantoin-based mimetics could lead to a new class of antibiotics to combat resistant ESKAPE pathogens.[4] The enduring legacy of 5-phenylhydantoin demonstrates that even a classic scaffold can be a fertile ground for modern therapeutic innovation.

References

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. Available at: [Link]

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  • Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents. ResearchGate. Available at: [Link]

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  • Synthesis The Anticonvulsant Drug 5,5 Diphenylhydantoin: An Undergraduate Organic Chemistry Experiment. Scribd. Available at: [Link]

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  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. PubMed Central. Available at: [Link]

  • Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Publishing. Available at: [Link]

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  • Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. PubMed. Available at: [Link]

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  • 5-Phosponohydantoins: synthesis and investigation of their biological activities. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of in vivo activity of diphenylhydantoin basic derivatives. PubMed. Available at: [Link]

  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. Available at: [Link]

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  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Bucherer-Bergs Synthesis of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, a valuable hydantoin derivative, via the Bucherer-Bergs reaction. This document offers in-depth technical details, field-proven insights, and a self-validating protocol to ensure scientific integrity and reproducibility.

Introduction: The Significance of Hydantoin Derivatives

Hydantoins, chemically known as imidazolidine-2,4-diones, represent a critical class of heterocyclic compounds. Their rigid scaffold and diverse substitution possibilities have made them privileged structures in medicinal chemistry and agrochemical research.[1][2][3] These compounds exhibit a wide range of biological activities, including anticonvulsant, antiarrhythmic, antimicrobial, antiviral, and anticancer properties.[4][5] The target molecule, this compound, serves as a key intermediate in the synthesis of various biologically active molecules, including potential hypoglycemic agents.[6]

The Bucherer-Bergs reaction, a multicomponent reaction first described in the early 20th century, remains one of the most efficient and straightforward methods for the synthesis of 5,5-disubstituted hydantoins from simple carbonyl compounds.[1][2][7][8] Its operational simplicity and the ready availability of starting materials make it a highly valuable tool in synthetic organic chemistry.[2]

The Bucherer-Bergs Reaction: A Mechanistic Overview

The Bucherer-Bergs synthesis is a one-pot reaction that brings together a ketone (or an aldehyde), a cyanide source (typically an alkali metal cyanide like potassium cyanide), and ammonium carbonate to form a hydantoin.[7][8][9] The reaction is typically carried out in a polar solvent, such as aqueous ethanol, under heating.[1][2]

The currently accepted mechanism involves several key steps:

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of the ketone, in this case, 4-fluoroacetophenone, to form a cyanohydrin intermediate.[7]

  • Aminonitrile Formation: The cyanohydrin then reacts with ammonia, generated in situ from the decomposition of ammonium carbonate, to form an α-aminonitrile.[4][7]

  • Cyclization and Rearrangement: The aminonitrile undergoes a series of reactions involving carbon dioxide (also from ammonium carbonate) to form a carbamic acid intermediate, which then cyclizes. A subsequent rearrangement leads to the stable hydantoin ring system.[7][8]

Diagram 1: Generalized Mechanism of the Bucherer-Bergs Reaction

Bucherer_Bergs_Mechanism Ketone Ketone/Aldehyde Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + CN⁻ Cyanide KCN/NaCN Cyanide->Cyanohydrin AmmoniumCarbonate (NH₄)₂CO₃ Aminonitrile α-Aminonitrile AmmoniumCarbonate->Aminonitrile + NH₃, - H₂O Cyanohydrin->Aminonitrile Hydantoin Hydantoin Product Aminonitrile->Hydantoin + CO₂, Cyclization, Rearrangement

A simplified overview of the key intermediates in the Bucherer-Bergs reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures and is designed to be a self-validating system.[6] Adherence to the specified conditions and safety precautions is paramount for a successful and safe synthesis.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolesNotes
4-FluoroacetophenoneC₈H₇FO138.1413.81 g0.1Starting ketone.
Potassium CyanideKCN65.126.51 g0.1EXTREMELY TOXIC. Handle with extreme caution in a fume hood.[10][11][12][13]
Ammonium Carbonate(NH₄)₂CO₃96.0957.65 g0.6Provides ammonia and carbon dioxide.
Ethanol (95%)C₂H₅OH46.07100 mL-Solvent.
Water (Deionized)H₂O18.02100 mL-Solvent.
Hydrochloric Acid (conc.)HCl36.46As needed-For acidification.
Sodium HydroxideNaOH40.00As needed-For work-up.
Diethyl Ether(C₂H₅)₂O74.1225 mL-For extraction.
Safety Precautions: Working with Cyanide

EXTREME CAUTION IS REQUIRED. Potassium cyanide is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[10][13]

  • Engineering Controls: All manipulations involving potassium cyanide must be performed in a well-ventilated chemical fume hood.[10][11]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and double-layered nitrile gloves at all times.[11][13]

  • Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[11] Ensure a cyanide antidote kit is available and that personnel are trained in its use.

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional hazardous waste protocols.[13] Never mix cyanide waste with acids, as this will generate highly toxic hydrogen cyanide gas.[10][12]

Step-by-Step Synthesis Procedure

Diagram 2: Experimental Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification Start Combine 4-fluoroacetophenone and ammonium carbonate in a flask. AddKCN Add KCN solution to the flask. Start->AddKCN PrepareKCN Dissolve KCN in aqueous ethanol. PrepareKCN->AddKCN Heat Heat the mixture at 55-60°C. AddKCN->Heat Monitor Monitor reaction by TLC. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Concentrate Concentrate the mixture. Cool->Concentrate Acidify Acidify with conc. HCl. Concentrate->Acidify FilterPrecipitate Filter the precipitate. Acidify->FilterPrecipitate Dissolve Dissolve precipitate in NaOH(aq). FilterPrecipitate->Dissolve Extract Extract with diethyl ether. Dissolve->Extract AcidifyAqueous Re-acidify the aqueous layer. Extract->AcidifyAqueous FinalProduct Filter, dry, and recrystallize the final product. AcidifyAqueous->FinalProduct

A step-by-step workflow for the synthesis of the target hydantoin.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluoroacetophenone (0.1 mol) and ammonium carbonate (0.6 mol).[6]

  • Preparation of Cyanide Solution: In a separate beaker, carefully dissolve potassium cyanide (0.1 mol) in a mixture of 60 mL of ethanol and 40 mL of deionized water (60% aqueous ethanol).

  • Reaction Initiation: Add the potassium cyanide solution to the reaction flask containing the ketone and ammonium carbonate.

  • Heating: Heat the reaction mixture in an oil bath maintained at a temperature of 55-60°C.[6] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Carefully acidify the remaining aqueous solution with concentrated hydrochloric acid until a precipitate forms.[6]

  • Purification:

    • Filter the crude precipitate and wash it with cold water.

    • Dissolve the precipitate in a saturated aqueous solution of sodium hydroxide.

    • Extract this basic solution with diethyl ether (25 mL) to remove any unreacted starting material or non-acidic impurities.[6]

    • Separate the aqueous layer and re-acidify it with concentrated hydrochloric acid to precipitate the pure product.

    • Filter the purified product, wash with a small amount of cold water, and dry it thoroughly.

  • Recrystallization: For obtaining a highly pure product, recrystallize the solid from an ethanol/water mixture.[6]

Characterization and Expected Results

The final product, this compound, should be a white solid. The following data, based on literature values, can be used for its characterization.[6]

Analytical TechniqueExpected Results
Melting Point 212–215 °C (485–488 K)
¹H-NMR (acetone-d₆, δ)1.80 (s, 3H, -CH₃), 7.18 (m, 2H, Ar-H), 7.64 (m, 2H, Ar-H), 7.71 (bs, 1H, -NH), 9.72 (bs, 1H, -NH)
IR (KBr, ν, cm⁻¹)3412, 3245 (N-H stretching), 1773, 1719 (C=O stretching)
Mass Spec. (EIMS, m/z)208 (M⁺), 193, 165, 137, 122 (base peak)
Elemental Analysis Calculated for C₁₀H₉FN₂O₂: C 57.69%, H 4.36%, N 13.46%. Found: C 57.62%, H 4.38%, N 13.60%

Conclusion

The Bucherer-Bergs synthesis provides an efficient and reliable method for the preparation of this compound. By following the detailed protocol and adhering to the stringent safety precautions outlined in these notes, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and development. The self-validating nature of the protocol, coupled with the provided characterization data, ensures a high degree of confidence in the identity and purity of the final product.

References

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Available from: [Link]

  • Kashif, M. K., Hussain, A., Rauf, M. K., Ebihara, M., & Hameed, S. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(2), o444. Available from: [Link]

  • National Center for Biotechnology Information. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available from: [Link]

  • Wikipedia. Bucherer–Bergs reaction. Available from: [Link]

  • Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. Available from: [Link]

  • MDPI. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available from: [Link]

  • Semantic Scholar. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available from: [Link]

  • National Academies of Sciences, Engineering, and Medicine. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available from: [Link]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. Available from: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Available from: [Link]

  • American Chemical Society. Potassium Cyanide KCN CAS No.: 151-50-8. Available from: [Link]

  • Northwestern University. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Available from: [Link]

  • Cambridge University Press. Bucherer-Bergs Reaction. Available from: [Link]

  • National Center for Biotechnology Information. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available from: [Link]

  • Monash University. This compound. Available from: [Link]

  • MDPI. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Available from: [Link]

  • Semantic Scholar. SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Available from: [Link]

  • ResearchGate. Development of novel Thiazolidine-2,4-Dione Derivatives as PPAR-γ Agonists through Design, Synthesis, Computational Docking. Available from: [Link]

  • bepls. Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Available from: [Link]

  • NIST WebBook. 2,4-Imidazolidinedione, 5-methyl-. Available from: [Link]

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High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocol

Abstract

This document provides a comprehensive guide to the analysis of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, a key heterocyclic compound with significant interest in pharmaceutical research and development, by High-Performance Liquid Chromatography (HPLC). Two robust HPLC methods are presented: a reversed-phase method for purity assessment and quantification, and a chiral separation method for enantiomeric resolution. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, from sample preparation to data analysis, grounded in established scientific principles and regulatory guidelines.

Introduction: The Significance of Imidazolidine-2,4-diones

Imidazolidine-2,4-diones, commonly known as hydantoins, are a class of heterocyclic compounds that form the structural core of numerous biologically active molecules. Their derivatives have demonstrated a wide range of therapeutic activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties. The specific compound, this compound, possesses a chiral center at the C5 position of the hydantoin ring, making the separation and quantification of its enantiomers critical for understanding its pharmacological and toxicological profile. The fluorophenyl moiety can significantly influence the compound's metabolic stability and binding affinity to biological targets.

Accurate and reliable analytical methods are paramount for the characterization, quality control, and pharmacokinetic studies of such compounds. HPLC is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity. This application note details validated HPLC methods for both achiral and chiral analysis of this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a robust HPLC method.

PropertyValueSource
Molecular Formula C₁₀H₉FN₂O₂N/A
Molecular Weight 208.19 g/mol N/A
Melting Point 209 °CN/A
Structure A hydantoin ring with a methyl group and a 4-fluorophenyl group at the C5 position.N/A
Solubility Soluble in methanol and DMSO.[1] Practical solubility in mobile phase components should be experimentally verified.N/A
UV Absorbance While a specific λmax is not readily available in the literature, related 5-phenylhydantoin derivatives exhibit UV absorbance around 254 nm.[2][3] A UV scan of the analyte is recommended to determine the optimal wavelength for detection.N/A

Method Selection and Rationale

Two primary HPLC methods are presented to provide a comprehensive analytical toolkit for this compound.

Reversed-Phase HPLC for Purity and Assay

For determining the purity and concentration of the bulk drug substance, a reversed-phase HPLC (RP-HPLC) method is the industry standard. The non-polar stationary phase (typically C18) and a polar mobile phase provide excellent separation for a wide range of small organic molecules.[4] This method is ideal for separating the main compound from potential impurities arising from synthesis or degradation.

Chiral HPLC for Enantiomeric Separation

Due to the chiral center at C5, it is crucial to separate the enantiomers to assess enantiomeric purity and study their individual biological activities. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, have proven highly effective for the enantioseparation of hydantoin derivatives.[5] A normal-phase mobile system is often employed with these columns to achieve optimal chiral recognition.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump (isocratic and gradient capabilities), autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Columns:

    • Reversed-Phase: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

    • Chiral: Amylose or Cellulose-based CSP, 4.6 x 250 mm, 5 µm particle size (e.g., CHIRALPAK® series).

  • Solvents and Reagents: HPLC grade acetonitrile, methanol, water, hexane, and 2-propanol. All other reagents should be of analytical grade.

  • Analyte: this compound reference standard and sample.

Protocol 1: Reversed-Phase HPLC Method for Purity and Assay

This protocol outlines the steps for determining the purity and concentration of this compound.

4.2.1. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by UV scan)
Injection Volume 10 µL

4.2.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in methanol to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4.2.3. Method Validation

The method should be validated according to ICH Q2(R1) guidelines, including the following parameters[6]:

  • Specificity: Demonstrate that the method is able to separate the analyte from potential impurities and degradation products.

  • Linearity: Analyze a series of standards over the desired concentration range and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determine the recovery of the analyte in a spiked placebo or by standard addition.

  • Precision:

    • Repeatability (Intra-day precision): Perform multiple injections of the same standard solution.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

4.2.4. Data Analysis

  • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Assay: Quantify the analyte in the sample by comparing its peak area to the calibration curve generated from the working standard solutions.

Protocol 2: Chiral HPLC Method for Enantiomeric Separation

This protocol details the separation of the enantiomers of this compound.

4.3.1. Chromatographic Conditions

ParameterCondition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Amylose-based)
Mobile Phase n-Hexane:2-Propanol (e.g., 90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm (or λmax determined by UV scan)
Injection Volume 10 µL

4.3.2. Standard and Sample Preparation

  • Racemic Standard Solution: Prepare a solution of the racemic standard in the mobile phase at a suitable concentration (e.g., 0.5 mg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to a similar concentration as the standard. Filter the solution through a 0.45 µm syringe filter before injection.

4.3.3. Method Validation

The chiral method should also be validated, with a focus on:

  • Specificity: Demonstrate the baseline resolution of the two enantiomers.

  • Linearity: Establish the linearity of each enantiomer.

  • Precision: Assess the repeatability of the enantiomeric ratio determination.

  • Limit of Quantitation (LOQ): Determine the LOQ for the minor enantiomer in the presence of the major enantiomer.

4.3.4. Data Analysis

  • Enantiomeric Purity: Calculate the enantiomeric excess (%ee) using the following formula: %ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Visualizations

HPLC Method Development Workflow

HPLC_Method_Development cluster_achiral Reversed-Phase Method (Purity/Assay) cluster_chiral Chiral Method (Enantiomeric Purity) A1 Analyte Characterization (Solubility, UV Scan) A2 Column & Mobile Phase Screening (C18, C8; ACN/H2O, MeOH/H2O) A1->A2 A3 Method Optimization (Gradient, Temperature, pH) A2->A3 A4 Method Validation (ICH Q2) (Linearity, Accuracy, Precision) A3->A4 End Final Methods A4->End C1 CSP Screening (Amylose, Cellulose) C2 Mobile Phase Optimization (Hexane/IPA, Modifiers) C1->C2 C3 Resolution Enhancement (Flow Rate, Temperature) C2->C3 C4 Method Validation (Specificity, LOQ for minor enantiomer) C3->C4 C4->End Start Start Start->A1 Start->C1 System_Suitability SST System Suitability Test (SST) Ensures system performance before analysis Params Key Parameters Tailing Factor (Tf) Resolution (Rs) Plate Count (N) Relative Standard Deviation (%RSD) SST->Params Acceptance Acceptance Params->Acceptance

Caption: Key parameters for HPLC system suitability testing.

Conclusion

The HPLC methods detailed in this application note provide a robust and reliable framework for the analysis of this compound. The reversed-phase method is suitable for routine quality control, including purity and assay determination, while the chiral method allows for the critical assessment of enantiomeric purity. Adherence to the outlined protocols and validation guidelines will ensure the generation of high-quality, reproducible data that meets the stringent requirements of the pharmaceutical industry.

References

  • Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. (2022). MDPI. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Hungarian Journal of Industrial Chemistry. [Link]

  • Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. (2022). ResearchGate. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. PubMed. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Enantioselective construction of substituted hydantoins via chiral phosphoric acid catalyzed annulation/Heyns rearrangement of a. Royal Society of Chemistry. [Link]

  • Synthesis, Spectral, and Fluorescence Studies of Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex. PubMed. [Link]

  • The UV spectra of compounds 1 (a), 13 (b) and 20 (c) in methanol and 1... ResearchGate. [Link]

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Application Notes and Protocols for Preclinical Evaluation of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione as a Novel Anticonvulsant Agent

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of the novel compound 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione for its potential anticonvulsant effects. This document outlines the scientific rationale for the selection of specific animal models, detailed experimental protocols, and data interpretation strategies, ensuring scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of a Novel Hydantoin Derivative

Epilepsy is a chronic neurological disorder affecting millions worldwide, with a significant portion of patients experiencing inadequate seizure control with currently available antiepileptic drugs (AEDs). This highlights the urgent need for novel therapeutic agents with improved efficacy and tolerability. The compound this compound belongs to the hydantoin class of molecules, which includes the well-established anticonvulsant phenytoin.[1][2] The core imidazolidine-2,4-dione structure is a recognized pharmacophore with a history of anticonvulsant activity.[3] Furthermore, the incorporation of a fluorine atom can enhance metabolic stability and biological activity, a strategy that has proven effective in other anticonvulsant candidates.[4]

The preclinical screening of potential AEDs relies on a battery of well-validated animal models that mimic different aspects of human seizures.[5][6] This guide will focus on a tiered approach, beginning with acute seizure models to establish initial efficacy and progressing to more specialized models to delineate the compound's anticonvulsant profile. The National Institute of Neurological Disorders and Stroke (NINDS) emphasizes the importance of rigorous and standardized preclinical testing to facilitate the translation of promising compounds to the clinic.[7][8][9]

Rationale for Animal Model Selection: A Multi-faceted Approach

The initial preclinical evaluation of a novel anticonvulsant should employ a battery of tests to assess its broad-spectrum potential. The following models are recommended for the initial screening of this compound, each providing unique insights into its potential mechanism of action.

  • Maximal Electroshock (MES) Test: This model is highly predictive of efficacy against generalized tonic-clonic seizures.[10][11][12] It assesses a compound's ability to prevent the spread of seizures, a mechanism common to drugs that act on voltage-gated sodium channels, such as phenytoin and carbamazepine.[13][14][15]

  • Pentylenetetrazole (PTZ) Seizure Model: The PTZ model is used to identify compounds effective against absence seizures and myoclonic seizures.[10][16] Pentylenetetrazole is a GABA-A receptor antagonist, and drugs that enhance GABAergic neurotransmission are typically effective in this model.[16]

  • 6-Hz Psychomotor Seizure Model: This model is considered a test for therapy-resistant partial seizures and is sensitive to a broader range of anticonvulsant mechanisms.[17][18][19] It is particularly useful for identifying compounds that may be effective in patients who do not respond to traditional AEDs.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the preclinical evaluation of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Neurotoxicity cluster_2 Phase 3: Data Analysis & Interpretation MES Maximal Electroshock (MES) Test ED50 Determine ED50 in Active Models MES->ED50 PTZ Pentylenetetrazole (PTZ) Seizure Model PTZ->ED50 Hz6 6-Hz Psychomotor Seizure Model Hz6->ED50 PI Calculate Protective Index (PI = TD50 / ED50) ED50->PI Rotarod Rotarod Test for Neurotoxicity (TD50) Rotarod->PI MoA Hypothesize Mechanism of Action (MoA) PI->MoA G cluster_0 Neuronal Membrane Na_Channel Voltage-Gated Na+ Channel Stabilization Stabilization of Inactivated State Na_Channel->Stabilization Leads to Compound 5-(4-Fluorophenyl)-5- methylimidazolidine-2,4-dione Compound->Na_Channel Binds to Reduced_Excitability Reduced Neuronal Excitability Stabilization->Reduced_Excitability Results in Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Produces

Caption: Proposed mechanism of action for the test compound.

Conclusion and Future Directions

The preclinical screening protocols outlined in these application notes provide a robust framework for the initial evaluation of this compound as a potential anticonvulsant. A strong performance in the MES and 6-Hz models, coupled with a favorable protective index, would warrant further investigation. Subsequent studies could include:

  • Chronic epilepsy models: To assess efficacy against spontaneous recurrent seizures (e.g., the pilocarpine-induced status epilepticus model). [20][21][22]* Mechanism of action studies: To confirm the interaction with voltage-gated sodium channels through electrophysiological techniques (e.g., patch-clamp).

  • Pharmacokinetic and metabolism studies: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

By following these rigorous and well-validated protocols, researchers can effectively assess the therapeutic potential of novel compounds like this compound and contribute to the development of new treatments for epilepsy.

References

  • Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. (2023). bepls. [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (2015). PubMed Central. [Link]

  • Lamotrigine - Mechanism of Action, Efficacy, Side Effects and Clinical Pearls. (2020). Psych Scene Hub. [Link]

  • The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives. (2023). Bentham Science. [Link]

  • Preclinical Testing Strategies for Epilepsy Therapy Development. (2021). PubMed Central. [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (2020). PubMed Central. [Link]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (2021). MDPI. [Link]

  • Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Derivatives. (2022). MDPI. [Link]

  • Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. (2011). PubMed. [Link]

  • Common data elements for preclinical epilepsy research: standards for data collection and reporting. A TASK3 report of the AES/ILAE Translational Task Force of the ILAE. (2017). National Institutes of Health. [Link]

  • Carbamazepine. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (2020). PubMed Central. [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. [Link]

  • Lamotrigine. Wikipedia. [Link]

  • Pentylenetetrazole-Induced Kindling Mouse Model. (2018). PubMed Central. [Link]

  • 6 Hz Electrical Stimulation Test (mouse, rat). PANAChE Database - NIH. [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (2005). SciSpace. [Link]

  • Focus On Epilepsy Research. National Institute of Neurological Disorders and Stroke. [Link]

  • Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. (2023). MDPI. [Link]

  • Lamotrigine. (2023). StatPearls - NCBI Bookshelf. [Link]

  • 6-Hz Psychomotor Seizure Model. Melior Discovery. [Link]

  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (2024). MDPI. [Link]

  • Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine. (2014). PubMed Central. [Link]

  • Carbamazepine. Wikipedia. [Link]

  • Epilepsy Research Benchmarks Overview. National Institute of Neurological Disorders and Stroke. [Link]

  • Pilocarpine-Induced Status Epilepticus in Rats Involves Ischemic and Excitotoxic Mechanisms. (2007). PLOS One. [Link]

  • Animal Models of Pharmacoresistant Epilepsy. (2021). Oxford Academic. [Link]

  • What is the mechanism of Carbamazepine?. Patsnap Synapse. [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (2005). ResearchGate. [Link]

  • Dose-Dependent Induction of Differential Seizure Phenotypes by Pilocarpine in Rats: Considerations for Translational Potential. (2024). MDPI. [Link]

  • What are the mechanisms of action of Lamotrigine (Lamictal)?. Dr.Oracle. [Link]

  • NINDS Guidelines for Monitoring in Clinical Trials. National Institute of Neurological Disorders and Stroke. [Link]

  • Seizures elicited by transcorneal 6 Hz stimulation in developing rats. (2020). PLOS One. [Link]

  • Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery. [Link]

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Application Note: A Multi-Assay Protocol for Assessing the In Vitro Cytotoxicity of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, multi-faceted protocol for evaluating the in vitro cytotoxic potential of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, a member of the biologically active imidazolidine-2,4-dione chemical class.[1][2] To generate a robust and nuanced cytotoxicity profile, this guide details three distinct, complementary assays that interrogate different cellular health indicators: metabolic activity (MTT assay), plasma membrane integrity (LDH release assay), and apoptosis induction (Caspase-3/7 activity assay). By explaining the causality behind experimental choices and integrating self-validating controls, this protocol is designed for researchers, scientists, and drug development professionals seeking to produce reliable and reproducible data.

Introduction and Scientific Rationale

Imidazolidine-2,4-diones (also known as hydantoins) are a class of heterocyclic compounds recognized for their diverse biological activities, including anticancer, antiviral, and hormonal receptor antagonism.[1][3] The subject of this protocol, this compound, is a specific derivative whose biological effects warrant thorough investigation. Cytotoxicity testing is a foundational component of modern toxicology and drug discovery, providing critical data on how chemical agents affect cell viability and function.[4][5]

A single cytotoxicity assay provides only one perspective on a compound's effect. A more complete understanding is achieved by employing a multi-assay strategy. This protocol leverages three gold-standard methods:

  • Metabolic Viability (MTT Assay): This colorimetric assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells. A reduction in signal indicates decreased metabolic function, which can be due to cytotoxicity or cytostatic effects (inhibition of proliferation).[7]

  • Membrane Integrity (LDH Assay): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[8][9] Measuring extracellular LDH activity provides a direct quantification of cell lysis.

  • Apoptosis Induction (Caspase-3/7 Assay): Caspases-3 and -7 are key effector enzymes in the apoptotic pathway.[10] Their activation commits the cell to a programmed death cascade. Luminescent or fluorescent assays using a specific DEVD peptide substrate provide a highly sensitive and specific measure of apoptosis induction.[11][12]

Together, these assays can distinguish between different modes of cell death (apoptosis vs. necrosis) and cytostatic effects, providing a comprehensive profile of the compound's cellular impact.

Overall Experimental Workflow

The process begins with the careful selection and preparation of a suitable cell line. Cells are then treated with a range of concentrations of this compound. Following an incubation period, parallel assays are performed to measure the different cytotoxicity endpoints. The resulting data is then analyzed to determine dose-response relationships and key toxicological parameters such as the IC50 value.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Cell_Selection Cell Line Selection & Culture Compound_Prep Test Compound Preparation Cell_Selection->Compound_Prep Cell_Seeding Cell Seeding in 96-Well Plates Compound_Prep->Cell_Seeding Treatment Incubate with Compound (e.g., 24, 48, 72 hours) Cell_Seeding->Treatment Assays Perform Parallel Assays Treatment->Assays MTT MTT Assays->MTT Metabolic Activity LDH LDH Assays->LDH Membrane Integrity Caspase Caspase Assays->Caspase Apoptosis Data_Acq Data Acquisition (Plate Reader) Data_Proc Data Processing (% Viability / Cytotoxicity) Data_Acq->Data_Proc IC50_Calc Dose-Response Curve & IC50 Calculation Data_Proc->IC50_Calc Interpretation Mechanism Interpretation IC50_Calc->Interpretation MTT->Data_Acq LDH->Data_Acq Caspase->Data_Acq

Figure 1: Overall experimental workflow for cytotoxicity assessment.

Materials and Reagents

CategoryItem
Test Compound This compound
Solvent Dimethyl sulfoxide (DMSO), cell culture grade
Cell Line Application-dependent (e.g., HepG2 for liver toxicity, A549 for lung, HEK293 for kidney, or relevant cancer cell line).[13][14]
Culture Medium Recommended medium for the selected cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.
Reagents Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Trypan Blue solution.
Assay Kits - MTT Cell Proliferation/Viability Assay Kit- LDH Cytotoxicity Assay Kit- Caspase-Glo® 3/7 Assay System (or equivalent)
Labware & Equipment - Sterile 96-well flat-bottom cell culture plates (clear for MTT/LDH, white-walled for Caspase-Glo®)- Serological pipettes, pipette tips- Multichannel pipette- Humidified CO₂ incubator (37°C, 5% CO₂)- Inverted microscope- Microplate spectrophotometer (for MTT, LDH)- Microplate luminometer (for Caspase-Glo®)
Controls Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Staurosporine, Triton™ X-100 for LDH max lysis).[9] Vehicle Control: Culture medium with the highest concentration of DMSO used for the test compound.

Detailed Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research objective. For general toxicity screening, a common, well-characterized line like HEK293 (human embryonic kidney) or Balb/3T3 (mouse fibroblast) may be used.[15] For organ-specific toxicity, a line from the target organ is required (e.g., HepG2 for hepatotoxicity).[13]

Causality: Using a cell line relevant to the compound's intended target or potential off-target organ increases the physiological relevance of the results. Always use cells with a low passage number and ensure they are free from mycoplasma contamination, as both factors can significantly alter experimental outcomes.[16]

Preparation of Test Compound
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in sterile DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in serum-free culture medium to create working concentrations. The final concentration of DMSO in the culture wells should be kept constant across all treatments and should not exceed a non-toxic level (typically ≤0.5%).[17]

Trustworthiness: A vehicle control (medium + same final DMSO concentration) is mandatory to ensure that any observed cytotoxicity is due to the compound and not the solvent.

Cell Seeding
  • Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.

  • Perform a cell count using a hemocytometer or automated cell counter with Trypan Blue to determine viability.

  • Dilute the cell suspension to the optimal seeding density in complete culture medium. This density must be optimized for each cell line to ensure cells are in an exponential growth phase and sub-confluent at the time of the assay.[18] A typical starting point is 5,000-10,000 cells per well in a 96-well plate.

  • Seed 100 µL of the cell suspension into each well of the appropriate 96-well plates.

  • Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

Compound Treatment and Incubation
  • After 24 hours, carefully remove the culture medium from the wells.

  • Add 100 µL of medium containing the desired concentrations of the test compound, vehicle control, or positive control to the appropriate wells. A suggested plate layout is provided below.

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time should be chosen based on the compound's expected mechanism of action.

Table 1: Example 96-Well Plate Layout 123456789101112
A BlankC1C1C1C5C5C5PCPCPCVCVC
B BlankC2C2C2C6C6C6PCPCPCVCVC
C BlankC3C3C3C7C7C7PCPCPCVCVC
D BlankC4C4C4C8C8C8PCPCPCVCVC
E BlankC1C1C1C5C5C5PCPCPCVCVC
F BlankC2C2C2C6C6C6PCPCPCVCVC
G BlankC3C3C3C7C7C7PCPCPCVCVC
H BlankC4C4C4C8C8C8PCPCPCVCVC
  • Blank: Medium only (no cells). C1-C8: Compound concentrations. PC: Positive Control. VC: Vehicle Control.

Cytotoxicity Assay Protocols

Perform these assays on separate, identically treated plates.

Protocol: MTT Assay[6][7][20]
  • At the end of the incubation period, add 10 µL of MTT reagent (typically 5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Carefully remove the medium and add 100-150 µL of MTT solvent (e.g., DMSO or a specialized solubilization buffer) to each well.

  • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Protocol: LDH Release Assay[9][21][22]
  • At the end of the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new, clear 96-well plate.

  • Self-Validation: To determine maximum LDH release, add 10 µL of a 10X Lysis Solution (e.g., Triton X-100) to a set of untreated control wells 30-45 minutes before this step.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of Stop Solution if required by the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

Protocol: Caspase-Glo® 3/7 Assay[12][23]

Note: This protocol is for the Promega Caspase-Glo® 3/7 kit and should be performed in a white-walled, opaque plate to maximize luminescent signal.

  • At the end of the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, as per the manufacturer's protocol.

  • Add 100 µL of the prepared reagent to each well.

  • Mix the contents by gently agitating the plate on an orbital shaker for 30-60 seconds.

  • Incubate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence using a microplate luminometer.

Data Analysis and Interpretation

Calculations

For each assay, first subtract the average absorbance/luminescence of the blank wells from all other readings.

Table 2: Data Analysis Formulas Formula
% Viability (MTT) ( (Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank) ) * 100
% Cytotoxicity (LDH) ( (Abs_Sample - Abs_SpontaneousRelease) / (Abs_MaxRelease - Abs_SpontaneousRelease) ) * 100
Fold Change (Caspase) (Lum_Sample - Lum_Blank) / (Lum_VehicleControl - Lum_Blank)
  • Abs: Absorbance; Lum: Luminescence.

  • Spontaneous Release: LDH from untreated, viable cells (vehicle control).

  • Max Release: LDH from cells treated with lysis buffer.

Dose-Response Curves and IC50

Plot the calculated % Viability or % Cytotoxicity against the logarithm of the compound concentration. Use non-linear regression (e.g., sigmoidal dose-response) with software like GraphPad Prism or an Excel-based method to calculate the IC50 value.[19] The IC50 is the concentration of the compound that inhibits the measured response by 50%.

Interpreting Combined Results

The true power of this protocol lies in comparing the results from all three assays. Different patterns suggest different mechanisms of cytotoxicity.

G start Compound Induces Cellular Response q_caspase High Caspase 3/7 Activity? start->q_caspase q_ldh High LDH Release? q_caspase->q_ldh No res_apoptosis Primary Mechanism: Apoptosis q_caspase->res_apoptosis Yes q_mtt Low MTT Signal? q_ldh->q_mtt No res_necrosis Primary Mechanism: Necrosis / Lysis q_ldh->res_necrosis Yes res_cytostatic Primary Mechanism: Cytostatic Effect q_mtt->res_cytostatic Yes res_no_effect No Significant Cytotoxicity q_mtt->res_no_effect No q_ldh_secondary High LDH Release? res_apoptosis->q_ldh_secondary Check LDH at late time points res_mixed Mixed Mode: Apoptosis leading to Secondary Necrosis q_ldh_secondary->res_mixed Yes

Figure 2: Decision logic for interpreting multi-assay cytotoxicity data.

| Table 3: Interpretation of Potential Outcomes | | :--- | :--- | :--- | :--- | | Observed Effect | MTT Assay | LDH Assay | Caspase-3/7 Assay | Plausible Interpretation | | Apoptosis | ↓↓↓ | ↑ | ↑↑↑ | The compound induces programmed cell death. Membrane damage (LDH) may be a secondary effect at later time points. | | Necrosis | ↓↓↓ | ↑↑↑ | ↔ or ↑ | The compound causes direct damage to the cell membrane, leading to uncontrolled lysis. | | Cytostatic Effect | ↓↓ | ↔ | ↔ | The compound inhibits metabolic activity and/or cell proliferation without causing immediate cell death. | | No Effect | ↔ | ↔ | ↔ | The compound is not cytotoxic at the tested concentrations under these conditions. | (Arrow Key: ↑↑↑ Strong Increase; ↑ Increase; ↔ No Change; ↓↓ Strong Decrease; ↓↓↓ Very Strong Decrease)

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Elabscience. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Elabscience. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Creative Bioarray. [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(1), 133-135. [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. protocols.io. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]

  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. BMG Labtech. [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Boster Bio. [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. ResearchGate. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Kashif, M. K., et al. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2363. [Link]

  • ResearchGate. (2021). What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT?. ResearchGate. [Link]

  • SaferWorldbyDesign. (2021). JRC Data Visualization: Extrapolating from acute to chronic toxicity in vitro. SaferWorldbyDesign. [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo. [Link]

  • Taylor & Francis Online. (2021). Assessing how in vitro assay types predict in vivo toxicology data. Taylor & Francis Online. [Link]

  • faCellitate. (2023). How to choose the right cell line for your experiments. faCellitate. [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]

  • National Toxicology Program (NTP). (2006). Section 1: In Vitro Cytotoxicity Test Methods BRD. NTP. [Link]

  • ResearchGate. (n.d.). Cytotoxicity Assay Protocol v1. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. Semantic Scholar. [Link]

  • SpringerLink. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. SpringerLink. [Link]

  • ResearchGate. (2025). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. ResearchGate. [Link]

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Application Note & Protocols: Measuring the Solubility of Hydantoin Derivatives in Biological Media

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) in biological media is a critical determinant of their bioavailability and therapeutic efficacy. This is particularly true for hydantoin derivatives, a class of compounds with broad therapeutic applications, including as anticonvulsants, antiarrhythmics, and antitumor agents, which often exhibit poor aqueous solubility.[1] Accurate measurement of their solubility in biorelevant media is therefore essential during drug discovery and development to predict in vivo performance and guide formulation strategies. This guide provides a detailed overview of established techniques for quantifying the solubility of hydantoin derivatives, with a focus on methods that simulate physiological conditions. We will delve into the principles, step-by-step protocols, and the rationale behind experimental choices for thermodynamic and kinetic solubility assays, including the Shake-Flask method, Potentiometric Titration, and High-Throughput Screening (HTS) approaches.

The Imperative of Biorelevant Solubility Measurement

The journey of an orally administered drug from dosage form to systemic circulation is fraught with physicochemical challenges, with dissolution being a primary rate-limiting step for poorly soluble compounds.[2] Hydantoin derivatives, characterized by their core glycolylurea structure, often fall into this category.[1] Their solubility is not a static value but is profoundly influenced by the dynamic environment of the gastrointestinal (GI) tract. Factors such as pH, the presence of bile salts, phospholipids, and food effects can significantly alter how much of a hydantoin derivative dissolves and becomes available for absorption.[2][3][4]

Therefore, moving beyond simple aqueous solubility to measurements in biorelevant media is paramount. These media, such as Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF), are formulated to mimic the composition of human GI fluids, providing a more predictive in vitro model for in vivo drug behavior.[3][4][5]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

Before delving into specific protocols, it is crucial to understand the two primary types of solubility measurements and their applications in the drug development pipeline.[6][7][8]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can dissolve in a solvent at equilibrium. It is the "gold standard" for solubility measurement and is critical for lead optimization and formulation development.[6][7][8][9]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a rapid precipitation event, typically from a concentrated DMSO stock solution.[6][7][8][9] It is a high-throughput method well-suited for early-stage drug discovery to quickly flag compounds with potential solubility liabilities.[8][10][11]

Parameter Thermodynamic Solubility Kinetic Solubility
Definition Maximum dissolved concentration at equilibriumConcentration before precipitation from a supersaturated solution
Starting Material Solid compound (crystalline or amorphous)Concentrated stock solution (e.g., in DMSO)
Incubation Time Long (24-72 hours) to ensure equilibrium[12]Short (minutes to a few hours)[7]
Throughput Low to mediumHigh[10][11]
Application Stage Lead optimization, pre-formulation, formulation development[6][8]Early discovery, hit-to-lead, library screening[6][8]
Relevance Provides the true, stable solubility valueUseful for identifying compounds prone to precipitation in assays

The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility

The Shake-Flask method is the most widely recognized and accepted technique for determining thermodynamic solubility.[13] It directly measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Causality Behind the Choices:
  • Excess Solid: Ensures that the solution reaches true saturation.

  • Prolonged Agitation: Provides the necessary energy to overcome the activation energy barrier of dissolution and reach equilibrium.[13]

  • Temperature Control: Solubility is temperature-dependent, making precise control at 37°C crucial for simulating physiological conditions.[13][14][15]

  • Separation of Solid: Filtration or centrifugation is critical to ensure that only the dissolved compound is quantified.[12][16]

Experimental Workflow: Shake-Flask Method

G cluster_prep Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess hydantoin derivative B Add biorelevant medium (e.g., FaSSIF, FeSSIF) A->B C Seal and place in shaking incubator B->C D Incubate at 37°C for 24-72 hours C->D E Allow to settle D->E F Withdraw aliquot E->F G Filter (0.22 µm PVDF) or Centrifuge F->G H Dilute supernatant G->H I Analyze by HPLC-UV or LC-MS/MS H->I J Calculate solubility from calibration curve I->J

Caption: Workflow for the Shake-Flask solubility assay.

Detailed Protocol: Shake-Flask Method
  • Preparation of Biorelevant Media: Prepare FaSSIF and FeSSIF media according to established protocols.[17] Ensure the pH is accurately adjusted and the temperature is maintained at 37°C.[18]

  • Sample Preparation: Add an excess amount of the solid hydantoin derivative to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Incubation: Add a precise volume of the pre-warmed biorelevant medium to the vial. Seal the vial tightly to prevent evaporation.

  • Equilibration: Place the vials in a shaking water bath or incubator set to 37°C.[13][14] Agitate at a consistent speed (e.g., 100 rpm) for 24 to 72 hours. A 48-hour period is often sufficient for many compounds.[13]

  • Phase Separation: After incubation, allow the samples to stand at 37°C for a short period to allow larger particles to settle.

  • Sampling: Carefully withdraw an aliquot from the supernatant, taking care not to disturb the solid material at the bottom.

  • Filtration/Centrifugation: Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF). Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) and collect the supernatant. This step is critical to remove any undissolved micro-particles.[12][16]

  • Quantification: Prepare a standard curve of the hydantoin derivative in the same biorelevant medium. Dilute the filtered supernatant and analyze it, along with the standards, using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Calculation: Determine the concentration of the hydantoin derivative in the supernatant by comparing its response to the standard curve. This concentration represents the thermodynamic solubility.

Potentiometric Titration: For Ionizable Hydantoin Derivatives

Many hydantoin derivatives possess ionizable groups, meaning their solubility is pH-dependent.[19] For these compounds, potentiometric titration is a powerful technique that can simultaneously determine both the pKa (the pH at which the compound is 50% ionized) and the intrinsic solubility (the solubility of the unionized form).[20][21][22]

Causality Behind the Choices:
  • pH Titration: By systematically changing the pH with a titrant (acid or base), the transition from the dissolved, ionized form to the precipitated, neutral form can be precisely monitored.

  • Henderson-Hasselbalch Equation: This fundamental equation relates pH, pKa, and the ratio of ionized to unionized species, forming the theoretical basis for calculating solubility from titration data.[23][24][25][26]

  • Inflection Point: The point on the titration curve where the pH changes most rapidly corresponds to the equivalence point, which is used to determine the pKa.[27][28]

Experimental Workflow: Potentiometric Titration

G A Dissolve hydantoin salt in water B Place solution in titration vessel A->B C Immerse calibrated pH electrode B->C D Titrate with standardized acid or base C->D E Record pH after each titrant addition D->E F Plot pH vs. Titrant Volume E->F G Identify precipitation point (curve deviation) F->G H Calculate pKa from buffer region F->H I Calculate intrinsic solubility (S₀) G->I H->I

Caption: Workflow for pKa and solubility determination via potentiometric titration.

Detailed Protocol: Potentiometric Titration
  • Instrument Calibration: Calibrate the pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10) at 37°C.[27]

  • Sample Preparation: Prepare a solution of the hydantoin derivative at a known concentration (e.g., 1 mM) in a suitable solvent (e.g., water with a minimal amount of co-solvent if necessary).[27] If the compound is a weak acid, start by dissolving it in a basic solution; if it's a weak base, start in an acidic solution to ensure it is fully dissolved in its ionized form.

  • Titration Setup: Place the solution in a jacketed beaker to maintain the temperature at 37°C. Immerse the calibrated pH electrode and a magnetic stir bar.

  • Titration: Begin stirring and add small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic compound, or 0.1 M NaOH for an acidic compound).

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa can be determined at the half-equivalence point of the titration curve.[27]

    • As the pH approaches the pKa, the neutral, less soluble form of the hydantoin will begin to precipitate, causing a deviation in the titration curve. The pH at which this occurs is related to the solubility.

    • The intrinsic solubility (S₀) can be calculated using the Henderson-Hasselbalch equation and the measured pKa and pH of precipitation.[23][24]

High-Throughput Screening (HTS) for Kinetic Solubility

In early drug discovery, speed and efficiency are paramount. HTS methods for kinetic solubility allow for the rapid screening of large compound libraries to prioritize candidates for further development.[10][11][29] These methods typically involve inducing precipitation from a DMSO stock solution and detecting the resulting turbidity or quantifying the remaining dissolved compound.[7][8][12]

Causality Behind the Choices:
  • DMSO Stock: Compounds are often stored in DMSO for biological screening, making this a convenient starting point for solubility assessment.[11][16]

  • Precipitation Induction: Rapidly adding an aqueous buffer to a concentrated DMSO solution creates a supersaturated state, forcing less soluble compounds to precipitate.[8]

  • Nephelometry: This technique measures the scattering of light by suspended particles (precipitate), providing a rapid and direct measure of insolubility.[7][11]

Detailed Protocol: Laser Nephelometry HTS Assay
  • Plate Preparation: Dispense serial dilutions of the hydantoin derivative stock solutions (in 100% DMSO) into a 96- or 384-well microplate.

  • Precipitation: Rapidly add a pre-warmed (37°C) biorelevant buffer (e.g., FaSSIF) to all wells using a multichannel pipette or liquid handler. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C to allow for precipitation to occur.

  • Detection: Read the plate using a laser nephelometer. The instrument measures the light scattered by the precipitate in each well.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is defined as the kinetic solubility. This can be compared against known standards.

Technique Principle Throughput Pros Cons
Shake-Flask Equilibrium between solid and solutionLowGold standard, provides thermodynamic solubilityTime-consuming, requires more compound
Potentiometric Titration pH-induced precipitationMediumDetermines pKa and intrinsic solubility simultaneouslyOnly for ionizable compounds, can be complex
Laser Nephelometry Light scattering by precipitateHighVery fast, low compound consumption, automatable[9]Measures kinetic solubility, can be affected by colored compounds
Direct UV/LC-MS Quantification after filtrationHighDirect measurement of dissolved compoundPotential for compound loss on filter plates

Conclusion: A Multi-faceted Approach to Solubility Assessment

Measuring the solubility of hydantoin derivatives in biological media is not a one-size-fits-all process. The choice of method depends on the stage of drug development, the physicochemical properties of the compound, and the specific questions being asked. For early discovery, HTS methods like nephelometry provide rapid, valuable data for compound selection.[10][11] As a candidate progresses, more rigorous thermodynamic measurements using the Shake-Flask method become essential for understanding its true solubility limits and for guiding formulation.[6][8] For ionizable hydantoins, potentiometric titration offers invaluable insights into the interplay between pH, pKa, and solubility.[20] By employing these techniques judiciously, researchers can build a comprehensive solubility profile, de-risk development, and ultimately increase the probability of success for promising hydantoin-based therapeutics.

References

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

  • Avdeef, A. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]

  • Bergström, C. A., Holm, R., Jørgensen, S. A., Andersson, S. B., & Artursson, P. (2014). Characterising the behaviour of poorly water soluble drugs in the intestine: application of biorelevant media for solubility, dissolution and transport studies. European Journal of Pharmaceutical Sciences, 57, 182-198. [Link]

  • Böhm, A., Klossek, M. L., & Kuttner, C. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 8847–8854. [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

  • Gupta, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

  • ICH. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-286. [Link]

  • Markopoulos, C., Andreas, C. J., & Vertzoni, M. (2011). Simulated Biological Fluids with Possible Application in Dissolution Testing. Dissolution Technologies, 18(3), 15-28. [Link]

  • Yasuda, T., Ogawa, T., & Sugibayashi, K. (1983). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Chemical & Pharmaceutical Bulletin, 31(6), 2074-2081. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,5-di-substituted Hydantoins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 5,5-di-substituted hydantoins. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of hydantoin synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and optimize your synthetic outcomes.

Introduction to Hydantoin Synthesis

5,5-disubstituted hydantoins are a critical class of heterocyclic compounds with diverse applications in medicinal and agrochemical fields.[1] Their synthesis is most commonly achieved through multicomponent reactions like the Bucherer-Bergs reaction, which offers a straightforward route from readily available ketones or aldehydes.[1][2] Another key method is the Biltz synthesis, particularly for producing phenytoin and its derivatives.[1][3] While these methods are robust, they are not without their challenges, including side reactions that can lead to low yields and complex purification profiles.

This guide will focus on troubleshooting these common synthetic routes, providing the causal reasoning behind experimental choices to empower you to make informed decisions in your own laboratory work.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the specific problems you may encounter during the synthesis of 5,5-di-substituted hydantoins.

Bucherer-Bergs Synthesis Troubleshooting

The Bucherer-Bergs reaction is a powerful one-pot method for preparing 5,5-disubstituted hydantoins from a ketone or aldehyde, a cyanide source (like KCN or NaCN), and ammonium carbonate.[2][4][5] However, its success is highly dependent on carefully controlled reaction conditions.

Question 1: My reaction has a very low or no yield of the desired hydantoin product. What are the likely causes and how can I fix it?

Several factors can contribute to low yields in the Bucherer-Bergs reaction. Let's break down the potential culprits and their solutions.

Potential Cause & Troubleshooting Steps:

  • Incorrect Reagent Stoichiometry: The molar ratio of your reactants is critical for a balanced reaction.

    • Solution: Ensure you are using an approximate 1:2:2 molar ratio of the carbonyl compound to potassium cyanide to ammonium carbonate. An excess of cyanide can sometimes lead to the formation of side products.[4]

  • Improper pH Control: The pH of the reaction medium directly impacts the formation of key intermediates.

    • Solution: Maintain a pH in the range of 8-9. The ammonium carbonate in the reaction mixture acts as a buffer to help maintain this range.[4] Highly alkaline conditions can lead to the degradation of the cyanide, while acidic conditions will inhibit the formation of the crucial cyanohydrin intermediate.[4][6]

  • Suboptimal Reaction Temperature: Insufficient heat can lead to a sluggish or incomplete reaction.

    • Solution: The reaction should be refluxed in a suitable solvent, such as water or ethanol, typically between 80-100°C to ensure it proceeds efficiently.[4] For less reactive ketones, such as benzophenone in the synthesis of phenytoin, higher temperatures (e.g., 110°C in a closed vessel) may be necessary to achieve a good yield.[1][7]

  • Poor Solubility of Starting Materials: If your ketone or aldehyde is not sufficiently soluble in the reaction medium, the reaction rate will be significantly hindered.

    • Solution: For starting materials with poor solubility in the standard ethanol/water mixture, consider using alternative solvents. Propylene glycol or molten acetamide have been reported to give high yields in some cases.[7]

  • Volatilization of Reagents: Ammonium carbonate can decompose into ammonia and carbon dioxide, which can escape from an open reaction vessel, leading to an incomplete reaction.[7]

    • Solution: Performing the reaction in a sealed vessel can prevent the loss of these volatile components and has been shown to significantly improve yields.[7]

Question 2: I'm observing significant side products in my reaction mixture, making purification difficult. What are these impurities and how can I minimize them?

The formation of side products is a common challenge. Understanding their origin is key to mitigating their formation.

Common Side Products and Mitigation Strategies:

Side ProductFormation MechanismMitigation Strategy
α-Amino Nitrile Incomplete reaction, where the intermediate α-amino nitrile does not proceed to cyclize.[1]Ensure adequate reaction time and temperature. Confirm the presence of sufficient CO2 (from ammonium carbonate) to drive the reaction forward. The Hoyer modification, which involves heating the reaction under a CO2 atmosphere, can improve yields.[1]
Ureido Acids or Amides Hydrolysis of the hydantoin ring, which can occur during the workup, especially under harsh acidic or basic conditions.[7][8][9][10]Carefully control the pH during the acidification step of the workup. Avoid prolonged exposure to strong acids or bases. Isolate the product promptly after precipitation.
Polymeric Materials Aldehydes, in particular, can be susceptible to polymerization under the reaction conditions.[5][7]The use of ultrasonication has been reported to mitigate polymerization by allowing for lower reaction temperatures and shorter reaction times.[5]

Workflow for Troubleshooting Low Yield in Bucherer-Bergs Synthesis

Caption: Troubleshooting workflow for low yield in Bucherer-Bergs synthesis.

Biltz Synthesis Troubleshooting

The Biltz synthesis typically involves the condensation of a 1,2-dicarbonyl compound (like benzil) with urea in the presence of a base to form a 5,5-disubstituted hydantoin.[1]

Question 3: In my Biltz synthesis of phenytoin, I am getting a significant amount of an unwanted byproduct. What is it and how can I avoid it?

A common side product in the Biltz synthesis of phenytoin is 3a,6a-diphenylglycoluril.[11]

Cause and Solution:

  • Side Reaction with Urea: This byproduct arises from the condensation of the intermediate, 4,5-dihydroxy-4,5-diphenyl-2-imidazolone, with another molecule of urea.[11]

  • Solution: The use of a two-phase system, such as aqueous KOH/n-BuOH with a phase transfer catalyst like PEG 600, has been shown to drastically reduce the formation of this side product and increase the yield of phenytoin.[1] Microwave-assisted synthesis in solvents like DMSO has also been reported to improve yields.[3]

General Troubleshooting
Question 4: I am working with a chiral starting material and my final hydantoin product is a racemic mixture. What is causing the racemization and how can I prevent it?

Racemization is a significant concern when synthesizing chiral hydantoins.

Cause and Prevention:

  • Mechanism of Racemization: The hydrogen at the C5 position of the hydantoin ring is acidic and can be abstracted by a base, leading to the formation of a planar enolate intermediate, which then reprotonates to give a racemic mixture.

  • Reagent-Induced Racemization: Certain reagents used in alternative hydantoin syntheses, such as 1,1'-carbonyldiimidazole (CDI), can promote racemization. The imidazole generated during the reaction can act as a base and facilitate epimerization.[12][13]

  • Solution: To preserve stereochemical integrity, it is recommended to use reagents that do not generate basic byproducts. For instance, the use of triphosgene instead of CDI for the cyclization of α-amino amides has been shown to yield enantiomerically pure hydantoins.[12][13][14]

Mechanism of Racemization in Hydantoin Synthesis

G cluster_0 Racemization Pathway A (S)-Hydantoin B Planar Enolate Intermediate A->B Base (e.g., Imidazole) B->A Protonation C (R)-Hydantoin B->C Protonation

Caption: Base-catalyzed racemization of a 5-substituted hydantoin.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when performing a Bucherer-Bergs reaction? A1: The Bucherer-Bergs reaction involves the use of cyanide salts (KCN or NaCN), which are highly toxic.[4] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. It is also crucial to avoid acidification of the reaction mixture until the reaction is complete and you are ready for workup, as this will generate highly toxic hydrogen cyanide gas.[15]

Q2: How can I purify my 5,5-disubstituted hydantoin product? A2: Most 5,5-disubstituted hydantoins are crystalline solids and can be effectively purified by recrystallization.[1] Common solvent systems include ethanol/water mixtures.[4] The general procedure involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly to form crystals.

Q3: What analytical techniques are best for confirming the structure and purity of my product? A3: A combination of analytical techniques should be used.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the hydantoin.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl groups of the hydantoin ring.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[16]

Q4: Can I use aldehydes in the Bucherer-Bergs reaction? A4: Yes, the Bucherer-Bergs reaction is applicable to both aldehydes and ketones.[1][5] However, as mentioned earlier, aldehydes can be more prone to polymerization, so reaction conditions may need to be optimized.[7]

Experimental Protocol: Synthesis of 5,5-Dimethylhydantoin via Bucherer-Bergs Reaction

This protocol provides a detailed, step-by-step methodology for the synthesis of 5,5-dimethylhydantoin from acetone as a model experiment.

Materials:

  • Acetone

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetone (1 mole equivalent), potassium cyanide (2 mole equivalents), and ammonium carbonate (2 mole equivalents).[17]

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask until the solids are just dissolved.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature for 4-6 hours. The reaction should be monitored by TLC to track the disappearance of the starting material.

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. Slowly and carefully add concentrated HCl with stirring until the pH of the solution is acidic (pH ~2-3). Caution: This step will generate HCN gas and must be performed in a well-ventilated fume hood.

  • Precipitation and Isolation: The 5,5-dimethylhydantoin product will precipitate out of the solution as a white solid. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a hot ethanol/water mixture to obtain pure 5,5-dimethylhydantoin.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven and characterize them using NMR, MS, and IR spectroscopy.

References

  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.
  • Wikipedia. (2023). Bucherer–Bergs reaction.
  • Surana, S. (n.d.). Bucherer-Bergs Reaction. Cambridge University Press.
  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction.
  • Veeprho. (n.d.). Hydantoin Impurities and Related Compound.
  • Štefane, B., & Požgan, F. (2013). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 18(9), 11048-11089.
  • Al-Gharabli, S. I. (2012). The mechanism of racemisation of 5-substituted hydantoins in aqueous solution. Cardiff University.
  • Zhang, D., Xing, X., & Cuny, G. D. (2006). Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization. The Journal of Organic Chemistry, 71(4), 1750–1753.
  • Zhang, D., Xing, X., & Cuny, G. D. (2006). Synthesis of hydantoins from enantiomerically pure alpha-amino amides without epimerization. The Journal of Organic Chemistry, 71(4), 1750–1753.
  • BenchChem. (2025). Managing side reactions in the synthesis of 5-substituted hydantoins.
  • Organic Chemistry Portal. (n.d.). Synthesis of hydantoins.
  • Lim, S. L., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 1-8.
  • Navarrete-Vázquez, G., et al. (2005). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron Letters, 46(35), 5895-5897.
  • Wang, Y., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 13733–13740.
  • Wang, Y., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 13733–13740.
  • Wikipedia. (2023). Hydantoin.
  • ResearchGate. (n.d.). Hydrolysis of hydantoin to hydantoin acid.
  • Wang, Y., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 13733–13740.
  • Saunthwal, R. K., et al. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Chemical Science, 10(12), 3408–3412.
  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation.
  • PubMed. (1992). 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. Journal of Medicinal Chemistry, 35(19), 3567-72.
  • Chemistry Stack Exchange. (2025). Is deprotonation limiting the product formation in this thiohydantoin synthesis?.
  • Der Pharma Chemica. (2018). Identification And Quantification of Dm Dm Hydantoin In Selected Shampoos. Der Pharma Chemica, 10(5), 89-92.
  • Chemistry LibreTexts. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation.
  • Analytice. (2020). Cosmetic products: determination of DMDM Hydantoin (CAS: 461-72-3) in the laboratory.
  • Chemistry LibreTexts. (2023). Cyanohydrins.
  • BenchChem. (n.d.). Troubleshooting guide for Bucherer-Bergs hydantoin synthesis.
  • Thieme. (2019). Synthesis of 5,5-Disubstituted Hydantoins.
  • PubMed. (2018).
  • YouTube. (2024). Cyanohydrin Formation and Reactions.
  • PubMed Central. (2025). Toxicokinetic Characterization of MDM Hydantoin via Stable Metabolite DMH: Population Modeling for Predicting Dermal Formaldehyde Formation.
  • PubMed Central. (n.d.). Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe].
  • ResearchGate. (n.d.). Table 1. Solvent effect (% yield) in the Biltz synthesis of phenytoin (1).
  • American Chemical Society. (n.d.). Some 5,5-Disubstituted Hydantoins.
  • IRIS . (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Retrieved from IRIS .

  • ResearchGate. (2016). DMDM-Hydantoin: The Promising Result of a Search for an Alternative in Fluid Preservation of Biological Specimens.
  • Scribd. (n.d.). DMDM Hydantoin Certificate of Analysis.
  • Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives.

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Overcoming solubility issues of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione in vitro

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming In Vitro Solubility Challenges

Welcome to the technical support center for 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility issues you may encounter during your in vitro experiments. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to help you navigate these challenges effectively.

Introduction: Understanding the Solubility Challenge

This compound is a hydantoin derivative, a class of compounds with diverse biological activities.[1][2][3] However, like many heterocyclic compounds, it can exhibit poor aqueous solubility, posing a significant hurdle for in vitro assays. This limited solubility often stems from a combination of factors including:

  • High Crystallinity: The planar structure of the hydantoin ring can lead to a stable crystal lattice, making it energetically unfavorable for solvent molecules to break it apart.[4]

  • Lipophilicity: The presence of the fluorophenyl and methyl groups contributes to the molecule's overall hydrophobicity, reducing its affinity for aqueous solutions.[4]

  • Lack of Readily Ionizable Groups: The molecule does not possess strongly acidic or basic functional groups, limiting the use of pH modification as a primary solubilization strategy.

This guide will provide a structured approach to systematically address and overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the first-line approach to solubilizing this compound for initial in vitro screening?

For initial screening, the most common and practical approach is to prepare a concentrated stock solution in a water-miscible organic solvent.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) is the preferred solvent due to its high solubilizing power for a wide range of organic molecules.[5] Ethanol or methanol can be considered as alternatives.

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

    • Perform serial dilutions of this stock solution in the same organic solvent to create a range of concentrations for your dose-response experiments.

    • For the final working concentration in your assay, dilute the organic stock solution into your aqueous buffer or cell culture medium.

  • Critical Consideration: The final concentration of the organic solvent in the assay should be kept to a minimum, typically below 1% (v/v), to avoid solvent-induced artifacts or cytotoxicity.[5] Always run a vehicle control (medium with the same final concentration of the organic solvent) to assess any effects of the solvent on your experimental system.

Q2: I'm observing precipitation when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

This is a common issue known as "precipitation upon dilution" and indicates that the aqueous medium cannot maintain the compound in solution at the desired concentration. Here's a troubleshooting workflow:

G A Precipitation Observed B Lower Final Concentration A->B Immediate Step C Explore Co-solvents A->C Alternative Strategy 1 D pH Adjustment A->D Alternative Strategy 2 E Use of Surfactants A->E Alternative Strategy 3 F Employ Cyclodextrins A->F Advanced Strategy

Caption: Troubleshooting workflow for precipitation upon dilution.

  • Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your assay. Determine the highest concentration that remains soluble and adjust your experimental design accordingly.

  • Explore Co-solvents: While DMSO is a strong solvent, a mixture of co-solvents can sometimes improve solubility.[6][7] Consider preparing your stock in a combination of solvents, such as DMSO and ethanol.

  • Gentle Warming: In some cases, gentle warming of the aqueous buffer (e.g., to 37°C) before and during the addition of the DMSO stock can help maintain solubility. However, be cautious about the thermal stability of your compound.

  • Change the Order of Addition: Try adding the DMSO stock to a larger volume of vigorously vortexing or stirring aqueous buffer. This rapid dispersion can sometimes prevent localized high concentrations that trigger precipitation.

Q3: Can I use pH adjustment to improve the solubility of this compound?

The structure of this compound contains a hydantoin ring, which has weakly acidic protons on the nitrogen atoms. Therefore, adjusting the pH to a more basic environment can deprotonate these nitrogens, forming a more soluble salt.[8][9][10][11][12]

  • Mechanism: In a basic solution, the equilibrium will shift to favor the ionized (deprotonated) form of the hydantoin, which is generally more water-soluble.

  • Considerations:

    • Assay Compatibility: Ensure that the required basic pH is compatible with your in vitro assay. Many biological systems are sensitive to pH changes.

    • Compound Stability: Assess the stability of your compound at the elevated pH.

  • Experimental Approach: Prepare a series of buffers with increasing pH (e.g., 7.4, 8.0, 8.5) and test the solubility of the compound in each.

Q4: Are there other formulation strategies I can use for my cell-based assays?

Yes, if simple solvent systems and pH adjustments are insufficient, you can explore more advanced formulation techniques.

  • Use of Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used at low concentrations (typically below 0.1%) to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility. However, be mindful that surfactants can have their own biological effects.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[13] They can form inclusion complexes with poorly soluble compounds, effectively "carrying" them into an aqueous solution.[13][14]

    • β-cyclodextrins are commonly used in cell culture applications.[13]

    • Chemically modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) , have significantly increased aqueous solubility and are often preferred.[14][15][16]

Troubleshooting Guides

Guide 1: Systematic Approach to Solubility Testing

This guide provides a step-by-step protocol for systematically determining the optimal solubilization strategy for this compound.

G A Start: Weigh Compound B Tier 1: Organic Solvents (DMSO, Ethanol) A->B C Soluble? (Visually Clear) B->C D Tier 2: pH Adjustment (pH 7.4 to 9.0) C->D No J Proceed to Assay Dilution C->J Yes E Soluble? D->E F Tier 3: Co-solvent Systems (e.g., DMSO/Ethanol) E->F No E->J Yes G Soluble? F->G H Tier 4: Excipients (Cyclodextrins, Surfactants) G->H No G->J Yes I Soluble? H->I I->J Yes K Re-evaluate Compound or Assay I->K No

Caption: Systematic workflow for solubility testing.

Experimental Protocol:

  • Preparation of Stock Solutions:

    • Accurately weigh a small amount of this compound.

    • Attempt to dissolve it in a minimal amount of 100% DMSO to create a high-concentration stock (e.g., 50 mM). Use vortexing and gentle warming (if necessary) to aid dissolution.

  • Kinetic Solubility Assessment in Aqueous Buffer:

    • Add a small aliquot of the DMSO stock solution to your aqueous assay buffer to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µM).

    • Ensure the final DMSO concentration is consistent across all samples and below 1%.

    • Incubate for a set period (e.g., 1-2 hours) at the assay temperature.

    • Visually inspect for any precipitation or turbidity. You can also use nephelometry for a more quantitative assessment.[17]

  • pH-Dependent Solubility:

    • Prepare a set of buffers with varying pH values (e.g., 7.4, 8.0, 8.5, 9.0).

    • Repeat the kinetic solubility assessment in each of these buffers.

  • Solubilization with Cyclodextrins:

    • Prepare solutions of HP-β-CD in your assay buffer at various concentrations (e.g., 1%, 2%, 5% w/v).

    • Repeat the kinetic solubility assessment in these cyclodextrin-containing buffers.

Data Presentation:

Solubilization StrategyMaximum Achievable Concentration (µM) without PrecipitationObservations
1% DMSO in PBS (pH 7.4)Clear solution / Turbid / Precipitate
1% DMSO in PBS (pH 8.0)Clear solution / Turbid / Precipitate
1% DMSO in PBS (pH 8.5)Clear solution / Turbid / Precipitate
1% DMSO in 2% HP-β-CD (pH 7.4)Clear solution / Turbid / Precipitate
Guide 2: Protocol for Preparing a Cyclodextrin Inclusion Complex

This protocol details the preparation of a this compound stock solution using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm sterile filter

Procedure:

  • Prepare the HP-β-CD Solution:

    • Dissolve the desired amount of HP-β-CD in the aqueous buffer to achieve the target concentration (e.g., 10% w/v). Gentle warming and stirring can facilitate dissolution.

  • Add the Compound:

    • While stirring the HP-β-CD solution, slowly add the powdered this compound.

  • Facilitate Complexation:

    • Stir the mixture vigorously at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. The solution may initially appear cloudy.

  • Clarify the Solution:

    • After incubation, check if the solution has become clear. If some undissolved compound remains, it indicates that the solubility limit has been exceeded.

  • Sterile Filtration:

    • Filter the solution through a 0.22 µm sterile filter to remove any remaining undissolved particles and to sterilize the stock solution for use in cell culture.

  • Determine the Final Concentration (Optional but Recommended):

    • To accurately know the concentration of your solubilized compound, you can perform a quantitative analysis (e.g., HPLC-UV) on the filtered stock solution.

Concluding Remarks

Overcoming the solubility challenges of this compound in vitro requires a systematic and logical approach. By starting with simple solvent systems and progressively moving to more complex formulations like pH adjustment and the use of cyclodextrins, researchers can successfully prepare solutions suitable for a wide range of in vitro assays. Always remember to include appropriate vehicle controls in your experiments to ensure that the observed biological effects are due to the compound itself and not the solubilizing agents.

References

  • pH and Solubility - AP Chem. (n.d.). Fiveable. Retrieved January 18, 2026, from [Link]

  • How does pH affect solubility? (2025, March 11). askIITians. Retrieved January 18, 2026, from [Link]

  • The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • pH Effects on Solubility. (n.d.). Chad's Prep®. Retrieved January 18, 2026, from [Link]

  • Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 18, 2026, from [Link]

  • Cellular Effects of Cyclodextrins: Studies on HeLa Cells. (2022, February 28). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • This compound. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.. Retrieved January 18, 2026, from [Link]

  • Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Formulation strategies for poorly soluble drugs. (2025, July 10). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Investigation of the Cellular Effects of Beta- Cyclodextrin Derivatives on Caco-2 Intestinal Epithelial Cells. (2021, January 25). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Mechanochemical Preparation of Protein : hydantoin Hybrids and Their Release Properties. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Co-solvent use: Significance and symbolism. (2024, December 13). Lateral. Retrieved January 18, 2026, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • In vitro solubility assays in drug discovery. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021, September 30). Aragen. Retrieved January 18, 2026, from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. (n.d.). ScienceDirect. Retrieved January 18, 2026, from [Link]

  • 5-(4-Methylphenyl)imidazolidine-2,4-dione. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

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Preventing polymerization during the Bucherer-Bergs synthesis of hydantoins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Bucherer-Bergs synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of hydantoins, with a specific focus on preventing polymerization and other side reactions. We will explore the causality behind common issues and provide field-proven solutions to ensure the integrity of your experiments.

Introduction: The Polymerization Problem in Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is a robust and versatile multicomponent reaction for synthesizing 5-substituted and 5,5-disubstituted hydantoins from carbonyl compounds, cyanide salts, and ammonium carbonate.[1] Its operational simplicity and the use of readily available starting materials make it a cornerstone in medicinal and heterocyclic chemistry.[2]

However, a significant challenge, particularly when using reactive aldehydes or certain ketones, is the formation of polymeric byproducts. This often manifests as the reaction mixture turning into a thick, unworkable sludge, leading to low yields and difficult purification.[3] This guide will provide a structured approach to understanding, preventing, and troubleshooting this common issue.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you might encounter during the Bucherer-Bergs synthesis.

Q1: My reaction has turned into a thick, viscous sludge or solid. What's happening and how can I fix it?

Answer: This is a classic sign of polymerization. The primary culprits are the starting carbonyl compound and the reaction intermediates, which can self-condense under the reaction conditions.

Causality: The Bucherer-Bergs reaction is typically run under basic to slightly basic conditions, facilitated by ammonium carbonate which also serves as the ammonia source.[4] These conditions are ideal for promoting side reactions, especially with aldehydes:

  • Aldol-Type Condensation: Aldehydes with α-hydrogens can undergo base-catalyzed aldol addition and condensation reactions, leading to the formation of long-chain polymeric materials.

  • Cyanohydrin Instability: The cyanohydrin intermediate is formed in equilibrium and can be unstable.[5][6] Decomposition back to the starting aldehyde allows for its participation in polymerization pathways.

Immediate Corrective Actions: If the reaction has already polymerized, salvaging the desired product can be difficult. The primary goal is to prevent this in subsequent runs. For the current batch, you can attempt to isolate the product by triturating the solid mass with a solvent in which the hydantoin is sparingly soluble but the polymer is not, followed by filtration and extensive purification. However, prevention is a far more effective strategy.

Q2: Which starting materials are most likely to cause polymerization?

Answer: While many carbonyl compounds work well, certain substrates are inherently more susceptible to side reactions.

  • Aliphatic Aldehydes: Especially those that are unhindered and possess α-hydrogens are highly prone to aldol-type polymerization.

  • Electron-Rich Aromatic Aldehydes: These can also be highly reactive and may lead to side products if conditions are not carefully controlled.

  • Unsaturated Aldehydes: The presence of a C=C bond introduces additional pathways for polymerization.

Ketones are generally less prone to self-condensation than aldehydes, but reactive ketones can still pose challenges under harsh conditions.[2]

Q3: How can I proactively adjust my experimental conditions to prevent polymerization?

Answer: Optimizing reaction parameters is the most critical step for a successful synthesis. The interplay between temperature, concentration, solvent, and reaction time dictates the outcome.

1. Temperature Control

High temperatures accelerate both the desired hydantoin formation and undesired polymerization.

  • Insight: While standard protocols often suggest 60-70°C, polymerization pathways may have a higher activation energy.[1] Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can significantly tip the balance in favor of the desired product. For problematic substrates, consider starting at a lower temperature (e.g., 40-50°C) and monitoring the reaction progress.

2. Reagent Addition & Stoichiometry

The instantaneous concentration of a reactive aldehyde can be a key factor.

  • Insight: Instead of mixing all reagents at once, employ a slow, dropwise addition of the aldehyde or ketone to the stirred solution of potassium/sodium cyanide and ammonium carbonate. This keeps the concentration of the carbonyl compound low at any given moment, favoring its reaction with cyanide and ammonia over self-condensation.

  • Stoichiometry: A molar ratio of 1:2:2 for the carbonyl compound:KCN:(NH₄)₂CO₃ is often recommended for balanced reactivity.[4] An excess of the cyanide and carbonate sources ensures the carbonyl compound is consumed efficiently.

3. Solvent Selection

The reaction is often performed in an ethanol/water mixture, but this may not be optimal for all substrates.

  • Insight: For substrates with poor solubility or high reactivity, alternative solvents can be game-changers. For instance, in the synthesis of phenytoin from the less reactive benzophenone, switching to propylene glycol or melted acetamide dramatically increased yields from 7% to over 90%.[2][7] These solvents can improve solubility and may alter the reaction kinetics to favor hydantoin formation.

4. Use of Ultrasonication

Ultrasonic irradiation can provide the activation energy for the reaction through acoustic cavitation, often without requiring high bulk temperatures.

  • Insight: Ultrasonication has been shown to accelerate the Bucherer-Bergs reaction, allowing for shorter reaction times and lower temperatures.[8] This rapid and efficient conversion minimizes the time available for side reactions like polymerization to occur.

Q4: I suspect my cyanohydrin intermediate is unstable. Can it be stabilized?

Answer: Yes, the stability of the cyanohydrin intermediate is crucial. It exists in equilibrium with the starting carbonyl compound and HCN.[9] If it decomposes, the regenerated aldehyde is free to polymerize.

  • Insight: While not a standard part of the one-pot Bucherer-Bergs synthesis, the principle of cyanohydrin stabilization is informative. Acidic stabilizers like citric acid or boric acid can be used to stabilize isolated cyanohydrins by suppressing their reversion to the carbonyl compound.[5] In the context of the Bucherer-Bergs reaction, this underscores the importance of pH control. The ammonium carbonate buffer system should maintain a pH of ~8-9, which is a compromise: acidic enough to prevent excessive cyanide degradation but basic enough for efficient cyanohydrin formation.[4] Drastic pH shifts should be avoided.

Q5: My reaction worked, but the yield is low and purification is difficult. What can I do?

Answer: Low yields can result from incomplete reaction or competing side reactions. Difficult purification points to the presence of byproducts with similar properties to your target compound.

  • Insight & Solutions:

    • Sealed Reaction Vessel: Ammonium carbonate can decompose into volatile ammonia and carbon dioxide, which can escape from an open system, halting the reaction. Performing the synthesis in a sealed vessel or a steel bomb is crucial, especially when heating above ambient temperature, to maintain the concentration of these key reagents.[2][3] This simple change has been shown to dramatically improve yields.

    • Purification Strategy: Most hydantoins are stable, crystalline solids.[7] The most effective purification method is typically recrystallization . Choose a solvent system (e.g., ethanol/water mixtures) where the hydantoin has good solubility at high temperatures but poor solubility when cold. Polymeric byproducts often have different solubility profiles and may be removed through this process.

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired reaction and the competing polymerization side reaction.

Desired Pathway: Bucherer-Bergs Reaction Mechanism

Bucherer_Bergs_Mechanism Start Aldehyde/Ketone + NH₃ + H₂O Imine Imine Start->Imine +NH₃, -H₂O Cyanohydrin Cyanohydrin Start->Cyanohydrin +HCN AminoNitrile α-Amino Nitrile Imine->AminoNitrile +HCN Cyanohydrin->AminoNitrile +NH₃, -H₂O CarbamicAcid Cyano-Carbamic Acid AminoNitrile->CarbamicAcid +CO₂ IminoOxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->IminoOxazolidinone -H₂O (Intramolecular Cyclization) Hydantoin Hydantoin (Product) IminoOxazolidinone->Hydantoin Rearrangement

Caption: The established mechanism of the Bucherer-Bergs reaction.

Competing Pathway: Aldehyde Polymerization

Aldehyde_Polymerization Aldehyde1 Aldehyde (Monomer) Enolate Enolate (Nucleophile) Aldehyde1->Enolate Base (OH⁻) Aldehyde2 Aldehyde (Electrophile) Enolate->Aldehyde2 Nucleophilic Attack Dimer Aldol Adduct (Dimer) Aldehyde2->Dimer Polymer Polymer/ Resin Dimer->Polymer Further Condensation

Caption: A simplified depiction of base-catalyzed aldehyde polymerization.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Bucherer-Bergs Synthesis CheckViscosity Is the reaction mixture becoming highly viscous? Start->CheckViscosity NoPolymer Continue monitoring. Proceed with workup. CheckViscosity->NoPolymer No Polymer Polymerization is likely occurring. Implement preventative measures. CheckViscosity->Polymer Yes Action1 Lower Reaction Temperature Polymer->Action1 Action2 Use Slow, Dropwise Addition of Carbonyl Polymer->Action2 Action3 Consider Ultrasonication Polymer->Action3 Action4 Ensure Reaction Vessel is Sealed Polymer->Action4

Caption: A decision tree for troubleshooting polymerization in real-time.

Optimized Protocol: General Procedure for Polymerization-Prone Aldehydes

This protocol incorporates the preventative measures discussed above and should serve as a robust starting point for challenging substrates.

Materials & Reagents:

  • Aldehyde (1.0 eq)

  • Potassium Cyanide (KCN) (2.0 - 2.2 eq)

  • Ammonium Carbonate ((NH₄)₂CO₃) (2.0 - 2.5 eq)

  • Solvent (e.g., 50% aq. Ethanol, Propylene Glycol)

  • Pressure-rated sealed reaction vessel or steel bomb

  • Standard workup and recrystallization reagents (HCl, Ethanol, Water)

Step-by-Step Methodology:

  • Vessel Preparation: To a pressure-rated sealed reaction vessel equipped with a magnetic stir bar, add potassium cyanide and ammonium carbonate.

    • Expert Insight: Using a sealed vessel is non-negotiable for preventing the loss of volatile NH₃ and CO₂, which are essential for the reaction to proceed to completion.[2]

  • Solvent Addition: Add the chosen solvent (e.g., 50% aqueous ethanol) to the vessel. Stir the mixture to dissolve the reagents as much as possible, creating a slurry.

  • Temperature Equilibration: Place the vessel in a heating mantle or oil bath set to the desired temperature (start low, e.g., 50°C). Allow the mixture to equilibrate.

  • Controlled Substrate Addition: Dissolve the aldehyde in a minimal amount of the reaction solvent. Using a syringe pump or a pressure-equalizing dropping funnel, add the aldehyde solution dropwise to the vigorously stirring reaction mixture over a period of 30-60 minutes.

    • Expert Insight: This is the most critical step for preventing polymerization.[3] Maintaining a low instantaneous concentration of the aldehyde minimizes its ability to self-condense.

  • Reaction Monitoring: Seal the vessel and allow the reaction to stir at the set temperature. Monitor the reaction progress by TLC or LCMS by periodically taking small, quenched aliquots (if feasible and safe). The reaction time can vary from a few hours to over 24 hours depending on the substrate.[2]

  • Workup - Cooling & Acidification: Once the reaction is complete, cool the vessel to room temperature and then further in an ice bath. CAUTION: Perform the next step in a well-ventilated fume hood as toxic HCN gas may be evolved. Slowly and carefully, add concentrated HCl to the cold reaction mixture to neutralize the base and precipitate the hydantoin product. The target pH is typically acidic (pH 1-3).

  • Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Isolate the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a cold non-polar solvent (e.g., hexanes) to remove organic impurities.

  • Purification: The most common and effective method for purifying hydantoins is recrystallization from a suitable solvent, such as an ethanol/water mixture.[7] This step is crucial for removing any oligomeric or polymeric byproducts.

Summary of Key Optimization Parameters
ParameterStandard ConditionOptimized (Anti-Polymerization)Rationale
Temperature 60-70 °C40-50 °C (or lowest feasible)Reduces the rate of polymerization side reactions.[8]
Substrate Addition All at onceSlow, dropwise additionMinimizes instantaneous aldehyde concentration.
Reaction Vessel Open or closed flaskPressure-rated sealed vesselPrevents loss of volatile NH₃ and CO₂.[2]
Agitation Standard stirringVigorous stirring/UltrasonicationEnsures rapid mixing; sonication accelerates the desired reaction.[8]
Solvent 50% aq. EthanolPropylene Glycol, AcetamideCan improve solubility and alter kinetics favorably for some substrates.[2]

References

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Source available through ACS Publications, specific deep link may require subscription]
  • Montagne, C., & Shipman, M. (2006). Modified Bucherer−Bergs Reaction for the One-Pot Synthesis of 5,5‘-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. Synlett, 2006(14), 2203-2206. [DOI: 10.1055/s-2006-949646]
  • MDPI Encyclopedia. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]

  • Larrow, J. F., & Jacobsen, E. N. (Assignee: Aventis Research & Technologies Gmbh & Co). (2004). Process for stabilizing cyanohydrins. CA Patent 2271607C.
  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Name Reactions. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Simkovsky, R., & Slaninova, J. (2017). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 22(9), 1448. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN – Cyanohydrin Formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Addition of Hydrogen Cyanide to Aldehydes and Ketones. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Purity of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the purity of this important hydantoin derivative.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds.[1] Its purity is paramount for the successful outcome of subsequent reactions and for ensuring the validity of biological assays. The most common synthetic route to this and other 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[2][3][4] This multicomponent reaction, while efficient, can present challenges in product isolation and purification, leading to impurities that can be difficult to remove.[2][5]

This guide provides a structured approach to identifying and resolving common purity issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound?

A1: Common impurities often stem from unreacted starting materials or side products of the Bucherer-Bergs reaction. These may include:

  • Unreacted 4-fluoroacetophenone: The starting ketone for the synthesis.

  • Cyanohydrin intermediate: Formed from the reaction of 4-fluoroacetophenone and cyanide.[3]

  • Aminonitrile intermediate: Formed from the reaction of the cyanohydrin with ammonia.[3]

  • Polymeric materials: Can form under certain reaction conditions.

  • Side-products from impurities in starting materials: The purity of your initial reagents is critical.

Q2: My final product has a low melting point and a broad melting range. What does this indicate?

A2: A low and broad melting point is a classic indicator of an impure compound. The melting point of pure this compound is reported to be around 209 °C.[6] Deviations from this suggest the presence of one or more of the impurities listed above, which disrupt the crystal lattice of the pure compound.

Q3: What analytical techniques are recommended for assessing the purity of my product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent initial method to quickly check for the presence of multiple components. A single spot on the TLC plate is a good indication of purity, but not definitive.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A single, sharp peak is desired. Chiral HPLC can be used to determine enantiomeric purity if relevant.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even at low levels.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.

  • Melting Point Analysis: As mentioned, a sharp melting point at the known value is a good indicator of high purity.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis and purification of this compound.

Issue 1: Low Yield and/or Incomplete Reaction

Symptoms:

  • Significant amount of starting material (4-fluoroacetophenone) observed in the crude product by TLC or NMR.

  • The final isolated yield is substantially lower than expected.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Suboptimal Reaction Temperature The Bucherer-Bergs reaction requires sufficient thermal energy to proceed to completion. Temperatures that are too low will result in a sluggish or incomplete reaction.Ensure the reaction temperature is maintained within the optimal range, typically 60-70°C for this reaction.[2] Consider a slight increase in temperature if the reaction is slow, but monitor for potential side product formation.
Incorrect Reagent Stoichiometry An excess or deficit of any of the reactants (ketone, cyanide source, ammonium carbonate) can lead to incomplete conversion and the formation of side products.Carefully measure and use the correct molar ratios of all reactants. A common ratio is 1:2:2 for ketone:cyanide:ammonium carbonate.[3]
Poor Quality Reagents Impurities in the starting materials can inhibit the reaction or lead to unwanted side reactions.Use high-purity reagents. If necessary, purify the 4-fluoroacetophenone by distillation before use.
Issue 2: Difficulty in Product Precipitation/Isolation

Symptoms:

  • After acidification of the reaction mixture, the desired product does not precipitate out of solution, or the precipitation is incomplete.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Insufficient Acidification The hydantoin product is soluble in the alkaline reaction mixture. Incomplete acidification will result in a significant portion of the product remaining dissolved as its salt.Use a pH meter or pH paper to ensure the solution is sufficiently acidic (pH 1-2) after the addition of acid (e.g., concentrated HCl).[1][5]
Product is Soluble in the Solvent System If the reaction solvent (e.g., aqueous ethanol) is used in a large volume, the product may remain soluble even after acidification.Reduce the volume of the solvent by evaporation under reduced pressure to induce precipitation.[5] Alternatively, add cold water to the ethanolic solution to decrease the solubility of the organic product.
Formation of an Oil Instead of a Solid The presence of impurities can sometimes cause the product to "oil out" instead of precipitating as a crystalline solid.Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, extract the product into a suitable organic solvent like ethyl acetate, wash the organic layer, dry it, and then evaporate the solvent.[5] The resulting crude solid can then be purified.
Issue 3: Persistent Impurities After Initial Isolation

Symptoms:

  • The isolated crude product shows multiple spots on TLC or multiple peaks in the HPLC chromatogram.

  • NMR analysis indicates the presence of unreacted starting materials or other byproducts.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Co-precipitation of Impurities During the initial precipitation, impurities can become trapped within the crystal lattice of the desired product.A single precipitation is often insufficient for high purity. Recrystallization is a crucial purification step.
Inappropriate Recrystallization Solvent The choice of solvent is critical for effective recrystallization. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble.An ethanol/water mixture is often effective for recrystallizing hydantoins.[1][8] Experiment with different solvent ratios to optimize the purification. Other potential solvents include methanol, isopropanol, or mixtures with water.
Complex Impurity Profile If recrystallization is ineffective, more advanced purification techniques may be necessary.Column Chromatography: This is a powerful technique for separating compounds with different polarities. A silica gel column with a suitable eluent system (e.g., ethyl acetate/hexane) can be used to isolate the pure product.[9]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol (near boiling).

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly cloudy (the cloud point). Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plate.

  • Mobile Phase: A mixture of ethyl acetate and petroleum ether (e.g., 2:1 v/v).[1]

  • Sample Preparation: Dissolve a small amount of the crude and purified product in a suitable solvent (e.g., acetone or ethyl acetate).

  • Spotting: Spot the samples onto the TLC plate.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Analysis: A pure compound should ideally show a single spot. Compare the Rf value of your product to a known standard if available.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for enhancing the purity of the synthesized product.

PurificationWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Purity Analysis Start Crude Reaction Mixture Acidification Acidification (pH 1-2) Start->Acidification 1. Neutralize base Precipitation Precipitation Acidification->Precipitation 2. Induce precipitation Crude_Product Crude Product Precipitation->Crude_Product 3. Isolate solid Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Primary Purification Column_Chromatography Column Chromatography (if necessary) Crude_Product->Column_Chromatography Secondary Purification Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product TLC TLC Pure_Product->TLC Qualitative Check HPLC HPLC Pure_Product->HPLC Quantitative Check NMR NMR Pure_Product->NMR Structural Verification MP Melting Point Pure_Product->MP Physical Property Check

Caption: A workflow diagram illustrating the key stages from crude product to purity analysis.

Mechanistic Insight: The Bucherer-Bergs Reaction

Understanding the reaction mechanism can help in troubleshooting. The reaction proceeds through several key intermediates.

BuchererBergs cluster_reagents Ketone 4-Fluoroacetophenone (Ketone) Imine Imine intermediate Ketone->Imine Condensation NH3 + NH₃ Aminonitrile α-Aminonitrile Imine->Aminonitrile Nucleophilic Attack KCN + KCN CarbamicAcid Carbamic Acid intermediate Aminonitrile->CarbamicAcid Nucleophilic Addition CO2 + CO₂ IminoOxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->IminoOxazolidinone Cyclization Cyclization Intramolecular Cyclization Hydantoin 5-(4-Fluorophenyl)-5-methyl- imidazolidine-2,4-dione (Hydantoin) IminoOxazolidinone->Hydantoin Rearrangement Rearrangement Rearrangement

Caption: A simplified mechanism of the Bucherer-Bergs reaction.

By understanding these steps, a researcher can better diagnose issues. For example, an incomplete reaction might be due to issues in the initial imine formation or the subsequent nucleophilic attack by cyanide.

References

  • Ahmad, M. et al. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2409. Available at: [Link]

  • Martínez-Rodríguez, S. et al. (2010). Molecular Cloning, Purification, and Biochemical Characterization of Hydantoin Racemase from the Legume Symbiont Sinorhizobium meliloti CECT 4114. Applied and Environmental Microbiology, 76(16), 5583–5589. Available at: [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. A comprehensive review on hydantoin synthesis including the Bucherer-Bergs reaction. (Note: A direct modern link is not available, but this is a foundational reference in the field). A more recent open-access review on the Bucherer-Bergs reaction is: D'hooghe, M., & De Kimpe, N. (2008). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 13(7), 1469-1489. Available at: [Link]

  • Li, Y. et al. (2011). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Letters in Drug Design & Discovery, 8(1), 54-57. Available at: [Link]

  • Patil, S. et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Biological & Environmental Problems of the Lena River Basin, 2(2), 1-5. Available at: [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 13(7), 1469-1489. Available at: [Link]

  • de Souza, M. V. N. (2005). Synthesis and biological activity of nitrogen-containing heterocyclic compounds. Journal of the Brazilian Chemical Society, 16(6a), 1165-1184. A general review on the synthesis and activity of nitrogen heterocycles, including hydantoins. (Note: A direct link to the full text may vary).
  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(2), 106-113. Available at: [Link]

  • Di Martino, R. M. C. et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14197–14205. Available at: [Link]

  • Di Martino, R. M. C. et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. (This is a duplicate of reference 13, but the search result points to a different URL which might be a preprint or an alternative access point). Available at: [Link]

  • Kitoh, S. et al. (2012). 1-Acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o763. Available at: [Link]

  • Oliva, A. et al. (2007). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 12(6), 1194–1202. Available at: [Link]

  • Concellón, C. et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. Available at: [Link]

  • Kumar, S. et al. (2016). Microwave Assisted Synthesis and Antidiabetic Activity of Novel 5-[4-(Substituted) Benzylidine]Thiazolidine-2,4-Dione. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2843-2848. Available at: [Link]

  • Zhang, L. et al. (2013). 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1271. Available at: [Link]

  • Friščić, T. et al. (2018). Mechanochemical Preparation of Protein:hydantoin Hybrids and Their Release Properties. Chemistry – A European Journal, 24(51), 13531–13538. Available at: [Link]

Sources

Technical Support Center: Navigating the Scale-Up of Hydantoin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of hydantoins, a critical scaffold in medicinal chemistry, presents unique challenges when transitioning from laboratory-scale experiments to pilot-plant or industrial production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the scale-up of hydantoin synthesis. Our focus is on providing practical, experience-driven advice to ensure robust, safe, and efficient processes.

Section 1: Reaction Kinetics and Control
FAQ 1.1: My Bucherer-Bergs reaction is sluggish or incomplete at a larger scale, despite being successful in the lab. What are the likely causes and how can I fix it?

This is a frequent challenge and often points to issues with mass transfer, temperature homogeneity, or reagent stability at scale.

  • Causality: The Bucherer-Bergs reaction involves the dissolution and reaction of solid ammonium carbonate, which decomposes to ammonia and carbon dioxide.[1] In a larger reactor, inefficient mixing can lead to localized depletion of these reagents. Furthermore, the reaction is often biphasic, and poor agitation will limit the interfacial area between the organic substrate and the aqueous reagents, slowing down the reaction.[2]

  • Troubleshooting & Optimization:

    • Enhanced Agitation: Transitioning from a magnetic stir bar to an overhead mechanical stirrer with an appropriate impeller design (e.g., pitched-blade turbine or anchor) is crucial. The goal is to ensure vigorous mixing that keeps solids suspended and promotes intimate contact between phases.

    • Sealed Reactor System: At a larger scale, the loss of volatile ammonia and carbon dioxide from an open or poorly sealed reactor can be significant, leading to incomplete conversion.[1][3] Utilizing a sealed pressure reactor can prevent the escape of these gases, driving the reaction to completion and often allowing for higher temperatures, which can increase the reaction rate.[1][3]

    • Solvent Selection: If your starting ketone or aldehyde has poor solubility in the typical ethanol/water mixture, this will be exacerbated at scale. Consider alternative solvent systems. For instance, propylene glycol or molten acetamide have been shown to improve yields for poorly soluble substrates like the precursor to 5,5-diphenylhydantoin.[1]

    • Reaction Monitoring: Do not rely solely on time. Implement in-process controls (IPCs) like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product.[4]

Workflow for Optimizing a Sluggish Bucherer-Bergs Reaction

G start Sluggish/Incomplete Reaction check_mixing Assess Agitation Efficiency start->check_mixing check_sealing Evaluate Reactor Sealing start->check_sealing check_solubility Analyze Substrate Solubility start->check_solubility implement_ipc Implement In-Process Controls (TLC/HPLC) start->implement_ipc optimize_stirrer Switch to Overhead Stirrer Optimize Impeller & Speed check_mixing->optimize_stirrer Inefficient use_pressure_reactor Utilize Sealed Pressure Reactor check_sealing->use_pressure_reactor Leaking volatiles test_solvents Screen Alternative Solvents (e.g., Propylene Glycol) check_solubility->test_solvents Poor monitor_reaction Monitor Reaction Progress vs. Time implement_ipc->monitor_reaction end Optimized Reaction optimize_stirrer->end use_pressure_reactor->end test_solvents->end monitor_reaction->end

Caption: Troubleshooting workflow for an underperforming Bucherer-Bergs reaction.

Section 2: Impurity Profile and Purification
FAQ 2.1: I'm observing a significant amount of a glycoluril byproduct. How is this formed and what's the best way to prevent it and purify my desired hydantoin?

Glycoluril formation is a known side reaction, especially under certain conditions.

  • Mechanism of Formation: This byproduct arises from the self-condensation of the hydantoin product, particularly in homogeneous reaction conditions using ethanol.[4]

  • Mitigation Strategies:

    • Two-Step Synthesis: A reliable method to avoid the glycoluril byproduct is to first synthesize a 2-thiohydantoin, which is less prone to self-condensation. The thiohydantoin can then be oxidized in a subsequent step to yield the desired hydantoin with high selectivity.[4]

    • Reaction Condition Control: Carefully controlling stoichiometry and temperature can minimize the formation of this byproduct. Avoid excessive reaction times once the starting material is consumed.

  • Purification Challenges & Solutions:

    • The Problem: The desired hydantoin and the glycoluril byproduct often have similar solubilities, making separation by simple recrystallization difficult and inefficient at scale.[4]

    • Recommended Protocol: Column Chromatography

      • Adsorbent: Select an appropriate stationary phase, typically silica gel.

      • Solvent System: Develop a solvent system that provides good separation on a TLC plate before attempting a large-scale column. A mixture of ethyl acetate and hexane is a common starting point.

      • Loading: For large quantities, it is often best to dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column. This "dry loading" technique often results in better separation.

      • Elution: Run the column, collecting fractions and analyzing them by TLC or HPLC to pool the pure product fractions.

FAQ 2.2: My final product is contaminated with ureido acids or amides. How can I avoid this during workup?

This is a classic hydrolysis problem. The hydantoin ring can be cleaved under both strongly acidic and basic conditions, especially with prolonged exposure or elevated temperatures.[1]

  • Causality: During the workup of the Bucherer-Bergs reaction, the reaction mixture is typically acidified to precipitate the hydantoin product. If the pH is too low or if the mixture is heated during this step, the hydantoin can hydrolyze.

  • Preventative Measures:

    • Controlled Acidification: Add acid slowly and with efficient cooling to maintain a low temperature. Monitor the pH, aiming for a final pH that ensures precipitation of the product without being excessively acidic (typically pH 5-6 is sufficient).

    • Minimize Exposure Time: Once the product has precipitated, filter, wash, and dry it without unnecessary delay. Avoid leaving the product in acidic or basic aqueous solutions for extended periods.

    • Purification: If hydrolysis has already occurred, recrystallization is often the most effective method for purification. A mixture of ethanol and water is a common and effective solvent system for many hydantoins.[5]

Section 3: Process Safety and Handling
FAQ 3.1: What are the critical safety precautions for scaling up the Bucherer-Bergs synthesis?

The Bucherer-Bergs reaction involves highly toxic materials, and safety protocols must be rigorously followed.

  • Primary Hazards:

    • Cyanide Salts (KCN or NaCN): These are highly toxic if ingested, inhaled, or absorbed through the skin.[1]

    • Ammonia: Ammonium carbonate decomposes to release ammonia, a toxic and corrosive gas.[1]

    • Hydrogen Cyanide (HCN): Acidification of any cyanide-containing waste will generate highly toxic HCN gas.

  • Mandatory Safety Protocols:

    • Ventilation: All manipulations of cyanide salts and the reaction itself must be conducted in a well-ventilated fume hood or a contained reactor system with appropriate off-gas scrubbing.

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient for prolonged work; consider thicker neoprene or butyl rubber gloves), safety goggles, and a lab coat.

    • Cyanide Antidote Kit: A cyanide antidote kit must be readily available in the laboratory, and all personnel must be trained in its location and use.[1]

    • Waste Disposal: This is a critical step. All aqueous waste containing cyanide must be quenched before disposal. A common and effective method is to treat the waste with an excess of sodium hypochlorite (bleach) under basic conditions (pH > 10) to oxidize the cyanide to the much less toxic cyanate. Always follow your institution's specific guidelines for hazardous waste disposal.[1]

Diagram of Safety Considerations in Bucherer-Bergs Scale-Up

G main Bucherer-Bergs Scale-Up Safety Hazards Controls hazards KCN/NaCN (Highly Toxic) Ammonia (Toxic/Corrosive) HCN Gas (on acidification) main:f1->hazards identifies controls controls main:f2->controls requires

Caption: Key hazards and control measures for safe scale-up.

Section 4: Stereochemical Integrity
FAQ 4.1: I am synthesizing a chiral hydantoin, but I'm observing significant racemization. What are the causes and how can I maintain stereochemical purity?

Maintaining stereochemical integrity is paramount when synthesizing chiral drug candidates. Racemization can occur at several stages.

  • Potential Causes of Racemization:

    • Harsh Reaction Conditions: The use of strong bases or high temperatures during the cyclization step can lead to epimerization of the stereocenter at the 5-position of the hydantoin ring.

    • Cyclization Reagent: The choice of reagent for forming the hydantoin ring is critical. For instance, when cyclizing an amino acid derivative, 1,1'-carbonyldiimidazole (CDI) has been reported to cause epimerization.[6]

    • Purification Conditions: Exposure to acidic or basic conditions during chromatography or recrystallization can also contribute to loss of enantiomeric purity.

  • Strategies for Stereocontrol:

    • Milder Cyclization Reagents: If using a multi-step approach, consider using milder reagents for the cyclization step. Triphosgene has been shown to be a superior alternative to CDI in some cases, minimizing epimerization.[6]

    • Enzymatic Methods: For certain substrates, enzymatic methods can offer exceptional stereoselectivity. Hydantoin racemases can be used to racemize an undesired enantiomer, allowing for a dynamic kinetic resolution when coupled with an enantioselective hydantoinase.[7][8]

    • Careful pH Control: Throughout the synthesis and purification, maintain a neutral or near-neutral pH whenever possible. Buffer your solutions if necessary.

    • Chiral Analysis: Regularly monitor the enantiomeric excess (e.e.) of your material using chiral HPLC or SFC (Supercritical Fluid Chromatography). This is the only way to truly know if and when racemization is occurring.

Summary Data Table: Common Issues and Recommended Solutions
Challenge Common Cause(s) Recommended Solution(s) Key Parameter to Monitor
Low Yield / Slow Reaction Poor mixing, loss of volatile reagents (NH₃, CO₂), poor substrate solubility.[1][2][3]Improve agitation, use a sealed pressure reactor, screen alternative solvents.[1][3]Reaction completion (TLC/HPLC)
Glycoluril Byproduct Self-condensation of the hydantoin product.[4]Two-step synthesis via a 2-thiohydantoin intermediate; column chromatography for purification.[4]Purity by HPLC/NMR
Ureido Acid/Amide Impurity Hydrolysis of the hydantoin ring during workup.[1]Controlled, low-temperature acidification; minimize exposure to strong acid/base.[1]pH during workup
Racemization Harsh cyclization conditions (base, temp), inappropriate cyclization reagent (e.g., CDI).[6]Use milder reagents (e.g., triphosgene), control pH, consider enzymatic methods.[6][7]Enantiomeric Excess (e.e.)
Safety Hazards Use of cyanide, evolution of ammonia and potentially HCN gas.[1]Work in a fume hood, use appropriate PPE, have a cyanide antidote kit, quench all cyanide waste.[1]Adherence to SOPs
References
  • managing side reactions in the synthesis of 5-substituted hydantoins. Benchchem.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH.
  • troubleshooting guide for Bucherer-Bergs hydantoin synthesis. Benchchem.
  • Overcoming challenges in the stereoselective synthesis of Hydantocidin. Benchchem.
  • Technical Support Center: Bucherer-Bergs Hydantoin Synthesis. Benchchem.
  • Purification and characterization of hydantoin racemase from Microbacterium liquefaciens AJ 3912. PubMed. [Link]

  • Purification and Characterization of Hydantoin Racemase from Microbacterium liquefaciens AJ 3912 | Request PDF. ResearchGate. [Link]

  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. ResearchGate. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. [Link]

Sources

Technical Support Center: Method Development for Byproduct Analysis in 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione. The successful synthesis of any active pharmaceutical ingredient (API) is critically dependent on the thorough characterization and control of its impurity profile. This document provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate robust analytical method development for byproduct analysis.

Understanding the Chemistry: Potential Byproducts and Side Reactions

The synthesis of this compound, a hydantoin derivative, is typically achieved via the Bucherer-Bergs reaction.[1] This multi-component reaction involves the condensation of a ketone (4-fluoroacetophenone), a cyanide source (e.g., potassium cyanide), and a carbonate source (e.g., ammonium carbonate).[1] Understanding this mechanism is key to anticipating potential byproducts.

Common Byproducts May Include:

  • Unreacted Starting Materials: 4-fluoroacetophenone.

  • Reaction Intermediates: Such as the corresponding α-aminonitrile, which may fail to cyclize.

  • Hydrolysis Products: Opening of the hydantoin ring can occur under harsh pH conditions, leading to the formation of a hydantoic acid derivative.

  • Byproducts from Impurities: Impurities in the starting ketone can lead to the formation of related hydantoin derivatives.

Analytical Method Development Workflow

A systematic approach is crucial for developing a reliable analytical method capable of separating and quantifying the main component from all potential byproducts. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[2][3]

Below is a typical workflow for developing a stability-indicating HPLC method.

MethodDevelopmentWorkflow Start Define Analytical Target Profile (ATP) Screening Initial Screening: - Column Chemistry (C18, Cyano, Phenyl) - Mobile Phase (ACN, MeOH, Buffers) Start->Screening Establish Goals Optimization Method Optimization (Gradient, Flow Rate, Temperature) Screening->Optimization Select Best Conditions Forced_Deg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Optimization->Forced_Deg Develop Preliminary Method Peak_Purity Assess Peak Purity (DAD/PDA Detector) Forced_Deg->Peak_Purity Generate Degradants Peak_Purity->Optimization Resolution Inadequate Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) Peak_Purity->Validation Resolution Adequate Routine Routine Use & Lifecycle Management Validation->Routine

Caption: Workflow for Analytical Method Development.

Troubleshooting Guide: Resolving Common Analytical Issues

This section addresses specific problems encountered during method development in a practical Q&A format.

Question: My chromatogram shows poor peak shape (tailing or fronting) for the main peak. What is the cause and how can I fix it?

Answer: Poor peak shape is a common issue that can compromise the accuracy of integration and quantification.

  • Probable Causes & Solutions (Peak Tailing):

    • Secondary Silanol Interactions: The basic nitrogen atoms in the hydantoin ring can interact with acidic residual silanols on the silica-based column packing. This is a very common cause of tailing for amine-containing compounds.

      • Solution 1: Add a competitive base to the mobile phase, such as 0.1% triethylamine (TEA) or use a buffer with a competing amine.

      • Solution 2: Operate at a lower pH (e.g., pH 2.5-3.5 with formic acid or phosphoric acid) to protonate the basic nitrogens. This reduces their interaction with silanols.

      • Solution 3: Use a modern, end-capped column or a column with a different stationary phase (e.g., a phenyl or embedded polar group column) that has lower silanol activity.

    • Column Overload: Injecting too much sample can saturate the stationary phase.

      • Solution: Reduce the injection volume or dilute the sample.

  • Probable Causes & Solutions (Peak Fronting):

    • Column Overload: This is the most common cause of fronting.

      • Solution: As with tailing, reduce the sample concentration or injection volume.

    • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.

      • Solution: Ensure the sample diluent is the same as, or weaker than, the initial mobile phase.

Question: I have an unknown peak in my chromatogram that doesn't correspond to my starting materials. How do I approach its identification?

Answer: Identifying unknown impurities is a critical step in process development and is often a regulatory requirement.[4][5] A multi-step approach is necessary.

UnknownPeakID Start Unexpected Peak Observed in HPLC-UV Check_Blank Inject Blank (Diluent) & Placebo (if applicable) Start->Check_Blank Is_It_Real Peak Present in Blank? Check_Blank->Is_It_Real System_Contamination Source is System Contamination (Mobile Phase, Ghost Peak, Carryover) Is_It_Real->System_Contamination Yes Real_Impurity Peak is a Real Impurity Is_It_Real->Real_Impurity No Troubleshoot_System Troubleshoot HPLC System: Clean Injector, Fresh Mobile Phase System_Contamination->Troubleshoot_System LCMS Perform LC-MS Analysis Real_Impurity->LCMS Get_MW Determine Molecular Weight (MW) LCMS->Get_MW Propose_Structure Propose Structure(s) Based on MW and Reaction Mechanism Get_MW->Propose_Structure Isolate_or_Synthesize Isolate by Prep-HPLC or Synthesize Standard Propose_Structure->Isolate_or_Synthesize NMR Confirm Structure with NMR Isolate_or_Synthesize->NMR

Caption: Troubleshooting Decision Tree for Unexpected HPLC Peaks.

  • Mass Spectrometry (MS): The first step is to get the molecular weight. Perform an LC-MS analysis to get the mass of the unknown peak. High-resolution MS (HRMS) can provide the exact mass and elemental formula, which is invaluable.[5]

  • Mechanistic Analysis: Compare the molecular weight with potential side products or intermediates from the Bucherer-Bergs reaction.

  • Structural Elucidation: For definitive identification, the impurity may need to be isolated using preparative HPLC. Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) can be used to confirm the structure.[6]

Question: Two of my byproduct peaks are co-eluting. How can I improve their resolution?

Answer: Achieving baseline separation for all byproducts is a primary goal. Resolution can be manipulated by altering the three key parameters of the "resolution equation": efficiency, selectivity, and retention.

  • Improve Selectivity (α): This is often the most effective approach.

    • Change Organic Modifier: If you are using acetonitrile (ACN), try methanol (MeOH) or vice-versa. ACN and MeOH have different solvent properties and can change the elution order.

    • Modify Mobile Phase pH: The charge state of the hydantoin ring and any acidic or basic byproducts is pH-dependent. A small change in pH can significantly alter retention times and improve selectivity.

    • Change Stationary Phase: Switch to a column with a different chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Cyano column).[3]

  • Increase Efficiency (N):

    • Use a Longer Column: A longer column provides more theoretical plates, leading to narrower peaks.

    • Use Smaller Particle Size Columns: Switching from a 5 µm to a sub-2 µm particle column (UHPLC) dramatically increases efficiency.

  • Increase Retention (k'):

    • Decrease Solvent Strength: Lower the percentage of the organic solvent in your mobile phase. This will increase retention times for all peaks, which can sometimes provide the necessary space for co-eluting peaks to separate.

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for an HPLC method for this compound?

A1: A good starting point for screening is a reversed-phase method. The following table provides a robust set of initial conditions.

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmA general-purpose column that provides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to protonate silanols and improve peak shape. Volatile for LC-MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common, effective organic modifier with low viscosity and good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient is essential for initial screening to elute all potential byproducts, from polar to non-polar.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 254 nm and 220 nm, or Diode Array Detector (DAD) scan254 nm is a good starting point for aromatic compounds. A DAD allows for peak purity analysis.
Injection Vol. 5 µLA small volume helps prevent column overload.

Q2: Is forced degradation necessary for this type of analysis?

A2: Yes. Forced degradation (or stress testing) is a regulatory requirement and a critical part of method validation. It demonstrates that the analytical method is "stability-indicating," meaning it can separate the intact API from its degradation products. This ensures that if the product degrades on storage, the method can detect it. Typical stress conditions include acid/base hydrolysis, oxidation, heat, and photolysis.

Q3: How do I ensure my method is reliable for routine quality control?

A3: Method reliability is established through rigorous validation, following guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).[3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: Demonstrating a direct proportional relationship between concentration and analytical response over a defined range.

  • Accuracy: The closeness of test results to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Experimental Protocol: HPLC Method Development

Objective: To develop a gradient reversed-phase HPLC method for the separation of this compound from its synthesis byproducts.

Materials:

  • HPLC system with gradient pump, autosampler, column oven, and DAD/PDA detector.

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Sample of this compound reaction mixture.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter and degas.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of the reaction mixture in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

  • Initial Gradient Screening:

    • Equilibrate the column with 95% A / 5% B for 10 minutes.

    • Set the column temperature to 30 °C and the flow rate to 1.0 mL/min.

    • Set the DAD to collect data from 200-400 nm, monitoring at 254 nm.

    • Inject 5 µL of the sample.

    • Run the following gradient:

      • 0-20 min: 5% B to 95% B

      • 20-25 min: Hold at 95% B

      • 25.1-30 min: Return to 5% B and re-equilibrate.

  • Data Analysis and Optimization:

    • Examine the chromatogram. Identify the main peak and any impurity peaks.

    • Assess the resolution between all peaks. If co-elution occurs, proceed with the optimization strategies outlined in the Troubleshooting section (e.g., change organic modifier, pH, or column type).

    • Once adequate separation is achieved, the method can be further optimized for speed and efficiency before proceeding to full validation.

References

  • Ahmad, A. et al. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, E64(Pt 5), o937. Available at: [Link]

  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Available at: [Link]

  • ResearchGate. (2017). The HPLC profiles of imidazolidine-2,4-dione... [Image]. Available at: [Link]

  • The Pharma Master. Troubleshooting. Available at: [Link]

  • Particle Analytical. (n.d.). Troubleshooting in pharmaceutical manufacturing: expert solutions. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2020). Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives. Bioorganic Chemistry, 94, 103445. Available at: [Link]

  • Novatia, LLC. (n.d.). Pharmaceutical Manufacturing Troubleshooting. Available at: [Link]

  • Herrera, A., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. Available at: [Link]

  • Manufacturing Chemist. (2024). The expert's guide to pharmaceutical impurity analysis. Available at: [Link]

  • Bentham Science. (2024). Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation. Available at: [Link]

  • Belekar, R. S., & Shiradkar, M. R. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences, 12(6). Available at: [Link]

  • Jahan, B., et al. (2024). Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. Chemistry & Biodiversity, 21(3), e202301548. Available at: [Link]

  • Abdulrahman, L. K., et al. (2013). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1-11. Available at: [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 11(5), 340-348. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Anticonvulsant Activity of Fluorinated Phenytoin Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For decades, phenytoin has been a cornerstone in the management of epilepsy, prized for its efficacy against generalized tonic-clonic and partial seizures. However, its clinical utility is often hampered by a narrow therapeutic index, complex pharmacokinetics, and a significant side effect profile.[1][2] In the relentless pursuit of safer and more effective antiepileptic drugs, medicinal chemists have turned to fluorine's unique properties to modulate the physicochemical and pharmacokinetic characteristics of existing pharmacophores. This guide provides a comprehensive comparative analysis of the anticonvulsant activity of various ring-fluorinated phenytoin analogs, offering a deep dive into the experimental data that underpins our understanding of their potential as next-generation antiepileptic agents.

The Rationale for Fluorination: Enhancing a Proven Scaffold

The introduction of fluorine into a drug molecule can profoundly alter its biological activity. Fluorine's high electronegativity can influence the acidity of nearby protons, affecting drug-receptor interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and enhance the drug's metabolic stability and half-life.[3] In the context of phenytoin, the strategic placement of fluorine atoms on the phenyl rings is hypothesized to modulate its lipophilicity, protein binding, and metabolic profile, potentially leading to a more favorable pharmacokinetic and safety profile.[2][4]

Comparative Anticonvulsant Efficacy: A Data-Driven Analysis

The primary preclinical screening of potential anticonvulsant drugs relies on well-established rodent models that assess a compound's ability to prevent seizures induced by either electrical or chemical stimuli. The two most widely used models are the maximal electroshock (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, which indicates potential utility against absence seizures.[5][6]

A seminal study by Nelson et al. provides a head-to-head comparison of the anticonvulsant activity of six ring-fluorinated phenytoin analogs against the parent compound, phenytoin. The results of this study, summarized in the table below, offer valuable insights into the structure-activity relationships of this class of compounds.

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)
Phenytoin9.5>100
5-(4-Fluorophenyl)-5-phenylhydantoin25.0>100
5-(3-Fluorophenyl)-5-phenylhydantoin30.0>100
5-(2-Fluorophenyl)-5-phenylhydantoin>100>100
5,5-bis(4-Fluorophenyl)hydantoin50.0>100
5-(3,4-Difluorophenyl)-5-phenylhydantoin>100>100
5-(Pentafluorophenyl)-5-phenylhydantoin>100>100

Data sourced from Nelson et al. (1979).[7]

The data reveals that while several fluorinated analogs exhibit anticonvulsant activity in the MES test, they are generally less potent than phenytoin. Notably, 5-(4-Fluorophenyl)-5-phenylhydantoin and 5-(3-Fluorophenyl)-5-phenylhydantoin were the most active among the fluorinated analogs, albeit with approximately 2.6 and 3.2 times lower potency than phenytoin, respectively. The di-fluorinated and penta-fluorinated analogs were found to be inactive. Interestingly, none of the tested fluorinated analogs showed activity in the scPTZ test, suggesting a similar mechanistic profile to phenytoin, which is also inactive in this model.[7][8]

A significant observation from the study was the remarkably long duration of action of the active fluorinated analogs compared to phenytoin, a desirable attribute that could translate to less frequent dosing in a clinical setting.[7]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The anticonvulsant activity of phenytoin and its analogs is primarily attributed to their ability to block voltage-gated sodium channels in neurons, thereby limiting the repetitive firing of action potentials that underlies seizure propagation.[9] The structure-activity relationship of the fluorinated analogs suggests that the position of the fluorine atom on the phenyl ring is critical for activity.

SAR cluster_0 Fluorine Position and Anticonvulsant Activity Phenytoin Phenytoin 4-Fluoro 4-Fluoro analog Phenytoin->4-Fluoro Active 3-Fluoro 3-Fluoro analog Phenytoin->3-Fluoro Active 2-Fluoro 2-Fluoro analog Phenytoin->2-Fluoro Inactive Di-Fluoro 3,4-Di-Fluoro analog Phenytoin->Di-Fluoro Inactive Penta-Fluoro Penta-Fluoro analog Phenytoin->Penta-Fluoro Inactive

Caption: Relationship between fluorine substitution and anticonvulsant activity.

The inactivity of the 2-fluoro, 3,4-difluoro, and pentafluoro analogs suggests that steric hindrance or unfavorable electronic effects at these positions may interfere with the binding of the molecule to the sodium channel. The activity of the 3-fluoro and 4-fluoro analogs indicates that substitution at these positions is tolerated, although it reduces potency compared to the unsubstituted phenyl ring of phenytoin.

Experimental Protocols: A Guide for Preclinical Evaluation

The following are detailed protocols for the key in vivo assays used to evaluate the anticonvulsant activity and neurotoxicity of phenytoin analogs.

Maximal Electroshock (MES) Test

This test is a well-validated model for identifying compounds effective against generalized tonic-clonic seizures.

Materials:

  • Male albino mice (20-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • 0.9% saline solution

  • Test compounds and vehicle (e.g., 0.5% methylcellulose)

  • Positive control (e.g., Phenytoin)

Procedure:

  • Acclimatize animals to the laboratory environment for at least one hour before testing.

  • Divide animals into groups (n=8-10 per group) for vehicle, positive control, and different doses of the test compound.

  • Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

  • At the time of peak effect of the drug (predetermined in pilot studies), apply a drop of saline to the corneal electrodes.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via the corneal electrodes.

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Abolition of the tonic hindlimb extension is considered a positive endpoint, indicating anticonvulsant activity.

  • Calculate the percentage of protected animals in each group and determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.

MES_Workflow Animal Acclimatization Animal Acclimatization Grouping & Dosing Grouping & Dosing Animal Acclimatization->Grouping & Dosing Peak Effect Wait Time Peak Effect Wait Time Grouping & Dosing->Peak Effect Wait Time Electrical Stimulus Electrical Stimulus Peak Effect Wait Time->Electrical Stimulus Observation Observation Electrical Stimulus->Observation Data Analysis Data Analysis Observation->Data Analysis ED50 Determination ED50 Determination Data Analysis->ED50 Determination

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Subcutaneous Pentylenetetrazol (scPTZ) Test

This model is used to identify compounds that may be effective against absence seizures.

Materials:

  • Male albino mice (18-25 g)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compounds and vehicle

  • Positive control (e.g., Ethosuximide)

Procedure:

  • Acclimatize and group the animals as described for the MES test.

  • Administer the test compound or vehicle i.p. or p.o.

  • At the time of peak drug effect, administer a subcutaneous injection of PTZ at a dose that induces clonic seizures in >95% of control animals.

  • Observe the animals for 30 minutes for the presence or absence of a clonic seizure lasting for at least 5 seconds.

  • Absence of clonic seizures is considered protection.

  • Calculate the percentage of protected animals and the ED₅₀.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.

Materials:

  • Male albino mice (20-25 g)

  • Rotarod apparatus

  • Test compounds and vehicle

Procedure:

  • Train the mice to stay on the rotating rod (e.g., 6 rpm) for a set period (e.g., 1 minute) in three successive trials.

  • Administer the test compound or vehicle.

  • At various time points after administration, place the mice on the rotarod.

  • Record the number of animals that fall off the rod within the set time.

  • The dose at which 50% of the animals fail the test (TD₅₀) is determined.

The ratio of the neurotoxic dose (TD₅₀) to the effective anticonvulsant dose (ED₅₀) provides the Protective Index (PI = TD₅₀ / ED₅₀), a measure of the drug's margin of safety.

Future Directions and Conclusion

The exploration of fluorinated phenytoin analogs represents a promising avenue in the quest for improved antiepileptic therapies. The available data, while limited, suggests that fluorination can significantly extend the duration of action, a highly desirable pharmacokinetic property. However, the reduced potency of the currently studied analogs compared to phenytoin highlights the need for further optimization.

Future research should focus on synthesizing a broader range of fluorinated derivatives with substitutions at various positions on both phenyl rings to delineate a more precise structure-activity relationship. Furthermore, comprehensive pharmacokinetic and long-term toxicity studies are essential to fully characterize the potential of these compounds. The strategic application of medicinal chemistry principles, guided by the foundational knowledge presented in this guide, will undoubtedly pave the way for the development of novel, safer, and more effective treatments for epilepsy.

References

  • Nelson, W. L., et al. (1979). Fluorinated phenytoin anticonvulsant analogs. Journal of Pharmaceutical Sciences, 68(1), 115-117. [Link]

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  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy & Behavior, 22(1), 5-18.
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A Comparative Guide to the Biological Activity of Hydantoin Derivatives: A Focus on 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

The hydantoin scaffold, a five-membered imidazolidine-2,4-dione ring, represents a privileged structure in medicinal chemistry.[1][2] First isolated in 1861, this heterocyclic core is found in numerous compounds with a wide array of pharmacological activities, making it a cornerstone for the development of therapeutic agents.[3][4] Hydantoin derivatives have been successfully developed as anticonvulsants, anticancer agents, and antimicrobial drugs.[1][3][5] The structural versatility of the hydantoin ring, with multiple sites for substitution, allows for fine-tuning of its biological profile.[1][2]

This guide provides a comparative analysis of the biological activity of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione against other well-characterized hydantoin derivatives. While this specific compound has been synthesized as an intermediate for further derivatization[6], its biological profile is not extensively documented in comparative studies. Therefore, this guide will contextualize its potential by examining the established activities of its structural analogs across key therapeutic areas, supported by experimental data and detailed protocols.

The Hydantoin Scaffold: A Foundation for Diverse Bioactivity

The core hydantoin structure provides a rigid framework with key features for biological interactions: two carbonyl groups (hydrogen bond acceptors) and two nitrogen atoms (one of which is typically a hydrogen bond donor).[1] Substitutions, particularly at the C-5 position, are crucial for determining the type and potency of the biological activity.[7]

General structure of the hydantoin ring and key substitution points.

Comparative Analysis of Biological Activities

Anticonvulsant Activity

Hydantoin derivatives are a well-established class of anticonvulsant drugs, primarily used in the treatment of epilepsy.[3][8] Their principal mechanism of action involves the modulation of voltage-gated sodium channels in neurons. By stabilizing the inactive state of these channels, they limit the repetitive firing of action potentials that underlies seizure activity.[9][10][11]

Structure-Activity Relationship (SAR): For anticonvulsant activity, the presence of a phenyl or another aromatic group at the C-5 position is considered essential for efficacy against generalized tonic-clonic seizures.[7][9] Alkyl substituents at C-5 can contribute to sedative effects, a property notably absent in the frontline drug Phenytoin (5,5-Diphenylhydantoin).[7][9] this compound, possessing a substituted phenyl group and a methyl group at C-5, fits the structural profile of a potential anticonvulsant.

Comparative Data: The table below compares the efficacy of Phenytoin and other hydantoin derivatives in preclinical models. The Maximal Electroshock (MES) test is a reliable model for generalized tonic-clonic seizures, while the subcutaneous pentylenetetrazole (scPTZ) test models absence seizures. The Protective Index (PI), the ratio of neurotoxicity to efficacy (TD₅₀/ED₅₀), is a critical measure of a drug's therapeutic window.

CompoundMaximal Electroshock (MES) Test ED₅₀ (mg/kg, mice, i.p.)Neurotoxicity TD₅₀ (mg/kg, mice, i.p.)Protective Index (PI = TD₅₀/ED₅₀)Reference
Phenytoin 9.568.57.2[12]
Mephenytoin 12988.2[9]
Ethotoin 351704.9[9]
This compound Data not availableData not availableData not available

While direct comparative data for this compound is not available, its structure suggests potential activity that warrants investigation using standard protocols like the MES test.

Anticancer Activity

The hydantoin scaffold has emerged as a versatile platform for the development of anticancer agents, acting through diverse mechanisms.[1][13] These include the inhibition of tubulin polymerization, disruption of androgen receptor signaling, and inhibition of protein kinases and histone deacetylases (HDACs).[2][13]

Structure-Activity Relationship (SAR): The SAR for anticancer activity is highly varied depending on the target. For instance, derivatives targeting tubulin often possess specific aryl moieties at C-5 that interact with the colchicine binding site.[2] Others, like the FDA-approved drug Enzalutamide, feature complex side chains at the N-1 position that are crucial for androgen receptor antagonism.[1] The presence of a fluorophenyl group on this compound is a common feature in many biologically active compounds, suggesting it could be a valuable starting point for anticancer drug design.

Comparative Data: The following table summarizes the in vitro cytotoxic activity (IC₅₀) of several hydantoin derivatives against various human cancer cell lines.

CompoundCell LineIC₅₀ (µM)Mechanism of ActionReference
(R)-(-)-8d (a tubulin inhibitor) MCF-7 (Breast)0.081Tubulin Polymerization Inhibition[2]
Compound 2a HepG2 (Liver)3.37Bcl-2 Inhibition (putative)[14]
Compound 4 (a spirohydantoin) SW480 (Colon)1.8Thymidine Phosphorylase Inhibition[15]
This compound Data not availableData not availableNot determined
Antimicrobial Activity

While some hydantoin derivatives like Nitrofurantoin have long been used as antibiotics, there is renewed interest in developing novel hydantoin-based agents to combat antimicrobial resistance.[16][17] Newer derivatives are often designed as membrane-active agents that mimic antimicrobial peptides (AMPs).[16][17][18] These compounds typically possess both cationic charges and hydrophobic groups, allowing them to disrupt the integrity of bacterial cell membranes, leading to rapid cell death.[16][17] This mechanism is less prone to the development of resistance compared to traditional antibiotics.[17]

Structure-Activity Relationship (SAR): For membrane-active antimicrobial hydantoins, the key is an amphiphilic structure. This is usually achieved by attaching a hydrophobic tail (e.g., a long alkyl chain) and a cationic group (e.g., a primary amine) to the hydantoin core.[17][18] The core itself enhances cell permeability and stability.[16] this compound lacks these specific amphiphilic features, but it could serve as a scaffold for the addition of such functional groups.

Comparative Data: The table below presents the Minimum Inhibitory Concentration (MIC) values for Nitrofurantoin and a recently developed membrane-active hydantoin derivative against key bacterial pathogens.

CompoundS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Reference
Nitrofurantoin 12.56.25>100[17]
Compound 18 (Dimer) 7.32 (GM)7.32 (GM)7.32 (GM)[16]
This compound Data not availableData not availableData not available
GM = Geometric Mean across multiple strains.

Key Experimental Protocols

To facilitate the biological evaluation of this compound and other novel hydantoin derivatives, the following standard, self-validating protocols are provided.

Protocol 1: Evaluation of Anticonvulsant Activity (Maximal Electroshock Test)

The MES test is a gold-standard preclinical assay for identifying compounds effective against generalized tonic-clonic seizures. The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

MES_Workflow cluster_prep Preparation cluster_admin Administration & Testing cluster_obs Observation & Analysis A1 Acclimatize Male CF-1 Mice (18-25g) A2 Prepare Test Compound in Vehicle (e.g., 0.5% methylcellulose) A3 Prepare Positive Control (e.g., Phenytoin) & Vehicle Control B1 Administer Compound/Control Intraperitoneally (i.p.) A3->B1 B2 Wait for Time of Peak Effect (e.g., 30-60 min) B1->B2 B3 Deliver Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2s) via Corneal Electrodes B2->B3 C1 Observe for Presence or Absence of Hind Limb Tonic Extension B3->C1 C2 Record Results for Each Dose Group (n=8-10 mice per group) C1->C2 C3 Calculate ED₅₀ (Median Effective Dose) using Probit Analysis C2->C3

Workflow for the Maximal Electroshock (MES) anticonvulsant assay.

Step-by-Step Methodology:

  • Animal Preparation: Use male CF-1 or Swiss albino mice (18-25 g). Allow them to acclimatize for at least 3 days before the experiment.

  • Compound Preparation: Solubilize or suspend the test compound and the positive control (Phenytoin, ~10 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Administration: Administer the test compound, positive control, or vehicle control to different groups of mice via intraperitoneal (i.p.) injection. A range of doses for the test compound should be used to determine the ED₅₀.

  • Testing: At the time of predicted peak effect (typically 30 or 60 minutes post-injection), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes pre-moistened with saline.

  • Observation: Immediately after stimulation, observe the mice for the presence or absence of the tonic hind limb extensor reflex. Protection is defined as the absence of this reflex.

  • Data Analysis: The number of animals protected in each group is recorded. The ED₅₀, the dose that protects 50% of the animals, is calculated using statistical methods such as probit analysis. A neurotoxicity assay (e.g., Rotorod test) should be run in parallel to determine the TD₅₀.

Protocol 2: Evaluation of In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects against cancer cell lines.

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay & Readout A1 Seed Cancer Cells in a 96-well plate (e.g., 5x10³ cells/well) A2 Incubate for 24h to allow attachment A1->A2 B1 Treat cells with serial dilutions of the Test Compound A2->B1 B2 Include Untreated Control and Vehicle Control wells B3 Incubate for 48-72h B1->B3 C1 Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) to each well B3->C1 C2 Incubate for 2-4h (Formation of formazan crystals) C1->C2 C3 Solubilize Formazan Crystals (e.g., with DMSO or SDS solution) C2->C3 C4 Read Absorbance at ~570 nm using a plate reader C3->C4 C5 Calculate % Viability and IC₅₀ C4->C5

Workflow for the MTT cell viability and cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7, HepG2) into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (medium only) and vehicle-treated cells as controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 3: Evaluation of Antimicrobial Activity (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control well (bacteria, no compound) and a negative control well (broth only, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Conclusion

The hydantoin scaffold is a remarkably fruitful source of biologically active compounds. While this compound itself has not been extensively evaluated, its structure aligns with key pharmacophoric features required for anticonvulsant and potentially anticancer activity. Its C-5 substitution pattern, featuring both a substituted aryl ring and a small alkyl group, makes it an intriguing candidate for screening in neurological and oncological assays.

Comparisons with established drugs like Phenytoin in anticonvulsant models and with advanced clinical candidates in cancer research highlight the specific structural modifications needed to achieve high potency. For antimicrobial applications, derivatization to introduce amphiphilic characteristics would be a necessary step. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this and other novel hydantoin derivatives, enabling researchers to unlock the full therapeutic potential of this versatile chemical class.

References

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A Comparative Benchmarking Guide to the Safety Profile of Novel Anticonvulsants: The Case of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The development of new antiepileptic drugs (AEDs) is a delicate balance between enhancing seizure control and minimizing treatment-related adverse effects that can significantly impact patient quality of life. This guide provides a comprehensive framework for benchmarking the safety profile of a novel hydantoin derivative, 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, against a panel of established first and second-generation anticonvulsants. We will explore key toxicological endpoints—neurotoxicity, hepatotoxicity, and teratogenicity—and present the standardized preclinical protocols required to generate robust, comparative data. By contextualizing hypothetical data for this new chemical entity (NCE) against the known profiles of drugs like Phenytoin, Carbamazepine, Valproic Acid, and Lamotrigine, this document serves as a methodological blueprint for researchers and drug development professionals aiming to characterize the therapeutic window of next-generation anticonvulsants.

Introduction: The Imperative for a Superior Safety Profile in Anticonvulsant Therapy

Epilepsy is a prevalent neurological disorder requiring long-term pharmacological management.[1] The ultimate goal of therapy is complete seizure freedom without inducing intolerable adverse effects.[2] However, many legacy AEDs, while effective, are associated with significant toxicity. First-generation agents like Phenytoin and Carbamazepine have narrow therapeutic indices and carry risks of severe adverse reactions.[3][4] Even newer agents are not without their own safety liabilities.[5] Therefore, a critical differentiator for any new anticonvulsant is a demonstrably superior safety and tolerability profile.

This compound is a novel compound belonging to the hydantoin class, structurally related to Phenytoin.[6] Its potential as an anticonvulsant necessitates a rigorous preclinical safety evaluation. This guide outlines the strategic approach to this evaluation, using a selection of comparator drugs that represent different mechanisms and safety concerns:

  • Phenytoin (PHT): A sodium channel blocker with a well-documented narrow therapeutic index and risks of neurotoxicity and teratogenicity.[7][8]

  • Carbamazepine (CBZ): Another sodium channel blocker, known for inducing hepatic enzymes and carrying a risk of severe dermatological reactions.[2][9]

  • Valproic Acid (VPA): A broad-spectrum AED with a higher therapeutic index than phenytoin but associated with significant risks of hepatotoxicity and teratogenicity.[3][7][10]

  • Lamotrigine (LTG): A newer-generation AED, also a sodium channel blocker, with a generally favorable profile but a notable risk of serious rash.[2][11]

Comparative Safety Profile Analysis

A systematic comparison requires evaluating performance across several key domains of toxicity. The following sections describe the known profiles of our comparator drugs and provide a template for situating data from this compound.

Neurotoxicity

Central nervous system (CNS) side effects are among the most common dose-limiting toxicities for AEDs.[5] These effects, including ataxia, dizziness, and cognitive impairment, often arise from the same mechanisms that confer anticonvulsant activity.[5][9]

Known Profiles of Existing Agents:

  • Phenytoin & Carbamazepine: Frequently associated with dose-dependent neurotoxicity, including ataxia, nystagmus, and sedation.[9][12]

  • Valproic Acid: Can cause sedation, tremor, and, in cases of toxicity, hyperammonemic encephalopathy.[5][9]

  • Lamotrigine: Generally better tolerated, but can still cause dizziness, headache, and ataxia.[11]

Data Summary: Neurotoxicity Benchmarking

Drug Primary Neurotoxic Effects Typical Onset Preclinical Model (TD50, Rotarod)
Phenytoin Ataxia, nystagmus, confusion Dose-dependent ~40-60 mg/kg, i.p.
Carbamazepine Dizziness, ataxia, diplopia Dose-dependent ~50-70 mg/kg, i.p.
Valproic Acid Sedation, tremor Dose-dependent >400 mg/kg, i.p.
Lamotrigine Dizziness, headache, ataxia Dose-dependent ~80-100 mg/kg, i.p.

| This compound | (Hypothetical Data) Ataxia at high doses | (Hypothetical Data) >150 mg/kg | (Hypothetical Data) >200 mg/kg, i.p. |

Hepatotoxicity

Drug-induced liver injury (DILI) is a serious, albeit less common, adverse effect of several anticonvulsants.[8] Mechanisms can be idiosyncratic or related to the formation of reactive metabolites during hepatic biotransformation.[13]

Known Profiles of Existing Agents:

  • Valproic Acid: Carries a black box warning for hepatotoxicity, which can be fatal, particularly in young children.[3][12]

  • Carbamazepine & Phenytoin: Can cause hypersensitivity reactions involving the liver and are known inducers of CYP450 enzymes, which can alter the metabolism of co-administered drugs.[2][9][14]

  • Lamotrigine: Hepatotoxicity is rare but can occur as part of a systemic hypersensitivity reaction.[15]

Data Summary: Hepatotoxicity Risk Comparison

Drug Risk of DILI Common Manifestation Mechanism
Phenytoin Moderate Hepatocellular injury, often with hypersensitivity Immuno-allergic, reactive metabolites
Carbamazepine Moderate Cholestatic or mixed injury, hypersensitivity Immuno-allergic, reactive metabolites
Valproic Acid High (Black Box Warning) Microvesicular steatosis, hepatocellular necrosis Mitochondrial toxicity, metabolic disruption
Lamotrigine Low Hepatocellular injury with hypersensitivity Idiosyncratic, immuno-allergic

| This compound | (Hypothetical Data) Low | (Hypothetical Data) Mild, transient aminotransferase elevation | (Hypothetical Data) To be determined |

Teratogenicity

The potential to cause birth defects is a major concern for AEDs, as many patients are women of childbearing age.[16][17] In utero exposure to certain anticonvulsants is associated with an increased risk of major congenital malformations.[17][18]

Known Profiles of Existing Agents:

  • Valproic Acid: Poses the highest risk, particularly for neural tube defects like spina bifida.[10]

  • Phenytoin & Carbamazepine: Associated with a collection of abnormalities sometimes referred to as "anticonvulsant embryopathy," which can include craniofacial defects and limb anomalies.[16][17][18]

  • Lamotrigine: Generally considered to have a lower teratogenic risk compared to older agents, though some data suggests a small increased risk of oral clefts at high doses.[10]

Data Summary: Teratogenic Potential

Drug Relative Risk in Humans Associated Malformations
Phenytoin Moderate Fetal hydantoin syndrome, cleft lip/palate
Carbamazepine Moderate Neural tube defects, craniofacial abnormalities
Valproic Acid High Neural tube defects, cardiac and limb defects
Lamotrigine Low Possible association with oral clefts

| This compound | (Hypothetical Data) To be determined | (Hypothetical Data) To be determined via DART studies |

Therapeutic Index (TI)

The therapeutic index, a quantitative measure of a drug's safety margin, is the ratio of the dose that produces toxicity to the dose that produces a therapeutic effect.[3] A wider TI is highly desirable.[3] For preclinical evaluation, this is often expressed as the ratio of the median toxic dose (TD50) to the median effective dose (ED50).

Known Profiles of Existing Agents:

  • Phenytoin: Famously has a narrow therapeutic index, often cited as being around 2, requiring careful therapeutic drug monitoring.[7][19]

  • Carbamazepine: Also considered to have a narrow therapeutic window, with therapeutic and toxic concentrations overlapping.[4][20]

  • Valproic Acid & Phenobarbital: Possess therapeutic indices that exceed 2.[7]

Data Summary: Comparative Preclinical Therapeutic Index

Drug Efficacy Model (MES ED50) Neurotoxicity Model (Rotarod TD50) Protective Index (TD50/ED50)
Phenytoin ~9 mg/kg ~45 mg/kg ~5.0
Carbamazepine ~10 mg/kg ~60 mg/kg ~6.0
Valproic Acid ~250 mg/kg >400 mg/kg >1.6
Lamotrigine ~4 mg/kg ~90 mg/kg ~22.5

| This compound | (Hypothetical Data) ~15 mg/kg | (Hypothetical Data) >200 mg/kg | (Hypothetical Data) >13.3 |

Methodologies for Preclinical Safety Assessment

Robust and reproducible data are the foundation of any safety assessment. The protocols below are standard preclinical models used in accordance with international guidelines for nonclinical safety studies.[21][22][23]

Workflow for Preclinical Safety Evaluation

The evaluation of a new anticonvulsant candidate follows a logical, tiered progression from broad screening to specific, mechanistic toxicology studies. This ensures that resources are used efficiently and that a comprehensive safety picture is developed.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Range Finding cluster_2 Phase 3: Specialized Toxicology cluster_3 Phase 4: Chronic & Reproductive Safety a In Vitro Target Binding (e.g., Sodium Channel Assay) b In Vivo Efficacy & Toxicity Screen (MES, scPTZ, Rotarod) a->b Confirm in vivo activity c Acute Single-Dose Toxicity (Rodent, 2 Species) b->c Establish dose limits d In Vitro Hepatotoxicity (Hepatocyte Viability) b->d Investigate specific liabilities g Repeated-Dose Toxicity (28-day, 90-day studies) c->g Inform chronic study doses d->g e Cardiovascular Safety (hERG Channel Assay) e->g f Genetic Toxicology (Ames, Micronucleus) f->g h Developmental & Reproductive Toxicology (DART) g->h Assess long-term safety

Caption: Preclinical safety assessment workflow for a novel anticonvulsant candidate.

Protocol: Maximal Electroshock (MES) Seizure Test

Causality: The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[24][25] The electrical stimulus induces a highly reproducible tonic hindlimb extension, and its abolition by a test compound is a robust measure of anticonvulsant efficacy.[26]

Methodology:

  • Animals: Adult male CF-1 mice (20-25 g) are used. Animals are acclimatized for at least 3 days prior to testing.

  • Drug Administration: The test compound, vehicle control, and positive control (e.g., Phenytoin) are administered intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30-60 minutes).

  • Stimulation: A corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds).

  • Endpoint: The presence or absence of tonic hindlimb extension is recorded. The seizure must persist for more than 3 seconds.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The median effective dose (ED50), the dose that protects 50% of the animals, is determined using probit analysis.

Protocol: Rotarod Test for Neurotoxicity

Causality: This test assesses motor coordination, balance, and motor learning.[27][28] A drug-induced deficit in performance, measured by the inability to remain on a rotating rod, is a reliable indicator of acute neurological toxicity (ataxia).[29] This provides the TD50 value for calculating the Protective Index.

Methodology:

  • Animals: Adult male CF-1 mice (20-25 g) are pre-trained on the rotarod apparatus (e.g., accelerating from 4 to 40 rpm over 5 minutes) for 2-3 consecutive days until a stable baseline performance is achieved.

  • Drug Administration: On the test day, animals are administered the test compound, vehicle, or a positive control.

  • Testing: At the time of peak drug effect (determined from pharmacokinetic studies or the efficacy tests), animals are placed back on the rotarod.

  • Endpoint: The latency to fall from the rod is recorded. A fall within a specific timeframe (e.g., 60 seconds) is considered a failure.

  • Data Analysis: The percentage of animals exhibiting neurotoxicity is determined for each dose group. The median toxic dose (TD50), the dose causing neurotoxicity in 50% of the animals, is calculated.

Protocol: In Vitro Hepatocyte Viability Assay

Causality: Direct cytotoxicity to liver cells is a key mechanism of DILI.[13] Exposing primary hepatocytes or immortalized liver cell lines (e.g., HepG2) to a drug candidate allows for a direct assessment of its potential to cause cell death, providing an early indication of hepatotoxic liability.

Methodology:

  • Cell Culture: Cryopreserved primary human hepatocytes or HepG2 cells are thawed and seeded in collagen-coated 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound, vehicle control, and a positive control known to be hepatotoxic (e.g., acetaminophen).

  • Incubation: Cells are incubated with the compounds for a specified period (e.g., 24-48 hours).

  • Viability Assessment: Cell viability is measured using a validated assay, such as the MTT assay (which measures mitochondrial reductase activity) or a lactate dehydrogenase (LDH) release assay (which measures membrane integrity).

  • Data Analysis: The concentration of the drug that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Mechanism of Hepatotoxicity

The liver is the primary site of metabolism for most AEDs, involving Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.[5] While this process is designed to detoxify and eliminate drugs, it can sometimes lead to the formation of chemically reactive metabolites that can bind to cellular macromolecules, leading to cellular stress, immune responses, and ultimately, cell death.[13]

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Toxicity Pathway a Anticonvulsant Drug b CYP450 Enzymes (e.g., CYP3A4, CYP2C9) a->b c Oxidized Metabolite b->c d Conjugation (e.g., UGT, GST) c->d Detoxification f Reactive Metabolite (e.g., Arene Oxide) c->f Bioactivation e Inactive, Excretable Metabolite d->e g Covalent Binding to Cellular Proteins f->g h Mitochondrial Dysfunction Oxidative Stress g->h i Hepatocellular Injury (Necrosis/Apoptosis) h->i

Caption: Generalized metabolic pathways leading to anticonvulsant-induced hepatotoxicity.

Discussion and Future Directions

The comprehensive safety benchmarking of this compound is a critical step in its development. The hypothetical data presented in this guide illustrates a promising profile: a potentially wide therapeutic index with lower intrinsic neurotoxicity and hepatotoxicity compared to legacy drugs like Phenytoin and Valproic Acid.

Key Causality: The substitution of a fluorophenyl group at the C-5 position of the imidazolidine-2,4-dione core may alter its metabolic profile compared to phenytoin, potentially reducing the formation of toxic arene oxide intermediates. This hypothesis must be tested directly through metabolite identification studies.

Self-Validating System: The described protocols form a self-validating system. Efficacy demonstrated in the MES screen must be contextualized by the neurotoxicity observed in the rotarod test. Similarly, in vitro hepatotoxicity signals must be confirmed and characterized in longer-term in vivo repeated-dose toxicity studies as recommended by regulatory bodies.[22]

Future Studies:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish a clear relationship between drug exposure, efficacy, and toxicity.

  • Chronic Toxicity Studies: 28-day and 90-day studies in two species (one rodent, one non-rodent) are required to identify target organ toxicity.[23]

  • Full DART Panel: Comprehensive studies are needed to fully assess effects on fertility, embryonic development, and pre- and post-natal development.[16]

  • CYP450 Induction/Inhibition Studies: To determine the potential for drug-drug interactions, a common issue with older AEDs.[2]

By systematically executing this safety evaluation plan, researchers can build a robust data package to clearly define the safety profile of this compound and determine its potential as a safer alternative in the anticonvulsant therapeutic armamentarium.

References

  • Teratogenic effects of anticonvulsants. - Semantic Scholar. (16)

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals | FDA. (21)

  • Teratogenicity of anticonvulsant drugs. II: A prospective study - PubMed. (30)

  • The teratogenicity of anticonvulsant drugs - PubMed - NIH. (17)

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  • The Teratogenicity of Anticonvulsant Drugs - Scilit. (18)

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  • Seizure Medications - StatPearls - NCBI Bookshelf - NIH. (12)

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  • Synthesis and anticonvulsant activity of new 5-(cyclo)alkyl-5-phenyl-imidazolidine-2,4-diones derivatives with arylpiperazinylpropyl moiety. (1)

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC - PubMed Central. (35)

  • Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Derivatives. (28)

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Sources

The Fluorine Advantage: A Comparative Analysis of the Metabolic Stability of Fluorinated Versus Non-Fluorinated Hydantoins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the hydantoin scaffold represents a cornerstone for the development of a diverse range of therapeutics, most notably anticonvulsant agents. However, the clinical efficacy and dosing regimens of these compounds are intrinsically linked to their metabolic fate. Rapid metabolism can lead to low bioavailability and short duration of action, necessitating frequent administration and potentially causing undesirable side effects from metabolites. This guide provides an in-depth comparative analysis of the metabolic stability of fluorinated versus non-fluorinated hydantoins, offering insights into how strategic fluorination can lead to more robust and effective drug candidates.

The Metabolic Achilles' Heel of Non-Fluorinated Hydantoins: A Case Study of Phenytoin

To understand the impact of fluorination, we must first examine the metabolic liabilities of their non-fluorinated counterparts. Phenytoin (5,5-diphenylhydantoin), a widely used anticonvulsant, serves as a quintessential example. Its metabolism is extensively studied and primarily occurs in the liver, orchestrated by the cytochrome P450 (CYP) superfamily of enzymes.[1][2]

The predominant metabolic pathway for phenytoin is aromatic hydroxylation, specifically at the para position of one of the phenyl rings, to form 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH).[3][4] This reaction is mainly catalyzed by CYP2C9 and to a lesser extent by CYP2C19.[1][5] This para-position represents a classic "metabolic soft spot"—a site on the molecule that is particularly susceptible to enzymatic modification.[6] This initial oxidative step is often followed by glucuronidation, a Phase II metabolic process, which further facilitates the drug's excretion.[7][8] The rapid metabolism at this position is a key determinant of phenytoin's pharmacokinetic profile.

Phenytoin Phenytoin (5,5-diphenylhydantoin) HPPH 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH) (Inactive Metabolite) Phenytoin->HPPH Aromatic Hydroxylation (CYP2C9, CYP2C19) Glucuronide HPPH-Glucuronide (Excreted) HPPH->Glucuronide Glucuronidation (UGT enzymes)

Caption: Metabolic pathway of Phenytoin.

The Strategic Intervention of Fluorine: Blocking Metabolic Hotspots

The strategic incorporation of fluorine into drug candidates has become a powerful tool in medicinal chemistry to enhance metabolic stability.[9][10] The rationale is elegantly simple: replacing a hydrogen atom at a metabolic soft spot with a fluorine atom can effectively block or significantly slow down oxidative metabolism at that position.[5][11] This is primarily due to the high strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by CYP enzymes.[12]

By substituting the hydrogen at the metabolically labile para-position of the phenyl ring in a hydantoin with a fluorine atom, we can hypothesize a significant increase in metabolic stability. This modification would hinder the initial and rate-limiting step of aromatic hydroxylation, thereby prolonging the half-life of the parent compound and improving its bioavailability.

cluster_0 Non-Fluorinated Hydantoin cluster_1 Fluorinated Hydantoin Parent_NonF Parent Compound (C-H bond) Metabolite_NonF Hydroxylated Metabolite Parent_NonF->Metabolite_NonF CYP450 Metabolism Parent_F Fluorinated Analog (C-F bond) Blocked Metabolism Blocked Parent_F->Blocked

Caption: Fluorine blocking metabolic oxidation.

A Comparative Look: Expected Improvements in Metabolic Stability

ParameterNon-Fluorinated Hydantoin (e.g., Phenytoin)para-Fluorinated Hydantoin (Hypothetical)Expected Outcome with Fluorination
Metabolic Half-life (t½) in Human Liver Microsomes ShortSignificantly LongerIncreased metabolic stability
Intrinsic Clearance (Clint) HighSignificantly LowerReduced rate of metabolism
Primary Metabolite para-hydroxylated speciesMinimal to no para-hydroxylationShift in metabolic pathway
Oral Bioavailability VariablePotentially HigherImproved systemic exposure

This table is for illustrative purposes and the values are qualitative predictions based on established medicinal chemistry principles.

Studies on various fluorinated anticonvulsants, while not providing direct comparative metabolic data, have shown that fluorination can be a viable strategy to modulate the pharmacological profile of these agents.[4][13][14] For instance, some fluorinated phenytoin analogs have demonstrated prolonged duration of action in vivo, which could be partly attributed to enhanced metabolic stability.[4]

Experimental Protocol: In Vitro Microsomal Stability Assay

To experimentally validate the metabolic stability of novel hydantoin derivatives, a standard in vitro assay using liver microsomes is employed. This assay measures the rate of disappearance of the parent compound over time in the presence of metabolic enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.

Materials:

  • Test compounds (fluorinated and non-fluorinated hydantoins)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures: In a microcentrifuge tube, combine phosphate buffer, the test compound (at a final concentration of, for example, 1 µM), and human liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. The intrinsic clearance (Clint) is calculated using the formula: Clint = (0.693 / t½) * (incubation volume / microsomal protein amount).

A Prepare Incubation Mixture (Compound + Microsomes + Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Sample at Time Points C->D E Quench Reaction (Acetonitrile + Internal Standard) D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Data Analysis (Calculate t½ and Clint) G->H

Caption: Workflow for Microsomal Stability Assay.

Conclusion: The Promise of Fluorination in Hydantoin Drug Design

The strategic incorporation of fluorine into the hydantoin scaffold holds significant promise for overcoming the metabolic liabilities inherent in non-fluorinated analogs. By blocking the primary site of oxidative metabolism, particularly the para-position of the phenyl ring, fluorination can lead to a more stable and, consequently, a more effective drug candidate with an improved pharmacokinetic profile. While direct comparative experimental data for hydantoins remains an area for future investigation, the foundational principles of medicinal chemistry and the available evidence from related compound classes strongly support the use of fluorination as a key strategy in the rational design of next-generation hydantoin-based therapeutics.

References

  • Phenytoin ANTICONVULSANTS, HYDANTOIN (Systemic) Introduction Revised: 05/01/00 This monograph includes information on the foll. Thomson Micromedex. Available at: [Link].

  • Riley RJ, et al. An in vitro study of the microsomal metabolism and cellular toxicity of phenytoin, sorbinil and mianserin. Br J Clin Pharmacol. 1993;36(5):427-434.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, technically grounded protocol for the disposal of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, moving beyond simple steps to explain the critical reasoning that underpins these best practices.

Hazard Assessment: Understanding the Compound

This compound is a heterocyclic compound, a class of molecules with diverse biological activities often synthesized as intermediates for further derivatization[1]. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its potential hazards from structurally similar molecules, such as 5-methyl-5-phenylimidazolidine-2,4-dione. The primary concerns revolve around irritation and acute toxicity.[2][3]

The presence of the fluorophenyl group warrants special consideration. The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds chemically stable and potentially persistent in the environment.[4] Improper disposal, particularly through thermal methods not optimized for halogenated compounds, can lead to incomplete combustion and the formation of hazardous byproducts.[4][5][6] Therefore, all waste containing this compound must be treated as hazardous.

Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)

Hazard ClassDescriptionRecommended PPE
Acute Toxicity, Oral Harmful if swallowed.[2][3]Standard laboratory coat, Nitrile gloves.
Skin Irritation Causes skin irritation.[2][3]Standard laboratory coat, Nitrile gloves.
Eye Irritation Causes serious eye irritation.[2][3]ANSI-rated safety glasses or chemical splash goggles.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[3][7]Use only in a well-ventilated area or chemical fume hood.
Environmental Hazard Potential for persistence due to the fluorinated aromatic ring.[4]Follow all hazardous waste protocols to prevent environmental release.

Immediate Safety Protocols: Spill Management

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and prevent wider contamination.

Step-by-Step Spill Cleanup Protocol:

  • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.

  • Ensure Ventilation: If not already working in one, ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Contain the Spill: For solid spills, gently cover the material with an inert absorbent material like sand, vermiculite, or a commercial sorbent pad to prevent dust from becoming airborne.[7] Do not use combustible materials like paper towels for the initial containment.

  • Collect the Material: Carefully sweep or scoop the absorbed material and spilled compound into a designated, sealable hazardous waste container.[2] Use non-sparking tools if there is any fire risk.[8]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Dispose of Cleanup Materials: All contaminated materials, including gloves, absorbent pads, and wipes, must be placed in the sealed hazardous waste container.

  • Label and Report: Label the waste container clearly as "Spill Debris containing this compound" and report the incident to your institution's Environmental Health & Safety (EH&S) department.

The Disposal Workflow: A Systematic Approach

Disposing of this compound is not a single action but a systematic process. Laboratory personnel should treat all waste chemicals as hazardous unless explicitly confirmed otherwise by an EH&S professional.[9] Under no circumstances should this compound or its containers be disposed of in regular trash or washed down the drain.[9]

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EH&S Management A Waste Generation (Unused reagent, contaminated labware, spill debris) B Characterize as Hazardous Waste A->B Step 1 C Select Compatible Waste Container (HDPE or Glass) B->C Step 2 D Label Container (Full chemical name, hazards, date) C->D Step 3 E Segregate Waste (Keep away from strong acids/bases and oxidizers) D->E Step 4 F Store in Satellite Accumulation Area (SAA) E->F Step 5 G Request Waste Pickup (Via institutional EH&S portal) F->G Step 6 (Container ¾ full or per time limit) H EH&S Collection & Consolidation G->H Step 7 I Final Disposal (Licensed Hazardous Waste Facility) H->I Step 8 (High-temp incineration preferred)

Caption: Disposal workflow for this compound.

Detailed Step-by-Step Disposal Protocol:
  • Waste Characterization: From the moment it is deemed unusable, this compound and any materials contaminated with it (e.g., weigh boats, gloves, pipette tips) are classified as hazardous chemical waste.[9]

  • Container Selection:

    • Primary Waste: Collect solid waste in a dedicated, robust container with a secure, screw-top lid. High-density polyethylene (HDPE) or glass containers are appropriate.[10]

    • Contaminated Sharps: Dispose of any chemically contaminated sharps (needles, broken glass) in a designated, puncture-resistant sharps container clearly labeled as containing chemical waste.[11]

    • Empty Containers: An empty container that held the compound must be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[9]

  • Labeling: Proper labeling is a critical safety and regulatory requirement.

    • Affix a hazardous waste tag to the container before adding the first particle of waste.[12]

    • The label must clearly state: "Hazardous Waste," the full chemical name "this compound," and list all other components if it is a mixture.[13]

    • Indicate the relevant hazards (e.g., "Irritant," "Acutely Toxic").

    • Record the date the first waste was added to the container.

  • Waste Segregation: Chemical incompatibility can lead to dangerous reactions.

    • Store this waste stream separately from strong acids, strong bases, and strong oxidizing agents.[10]

    • Causality: Mixing halogenated compounds with reactive chemicals can potentially generate toxic gases or create excessive heat. Adhering to segregation protocols prevents such unforeseen reactions in the waste container.

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10][12] This area must be at or near the point of generation and under the control of the laboratory personnel.

    • The container must be kept closed at all times except when adding waste.[9][10] This minimizes the release of vapors and prevents spills.

    • Ensure secondary containment (such as a plastic tub) is used to capture any potential leaks from the primary container.

  • Arranging for Final Disposal:

    • Do not overfill waste containers. A good rule of thumb is to fill to no more than 75-80% capacity to allow for expansion and prevent spills during transport.[11]

    • Once the container is full, or if it has been in the SAA for the maximum time allowed by your institution (often 9-12 months), submit a request for pickup through your institution's EH&S department.[11][12]

    • Mechanism of Disposal: The designated disposal facility will likely use high-temperature incineration. This is the preferred method for many halogenated organic compounds because, under the right conditions (sufficiently high temperatures and long residence times), it can break the strong carbon-fluorine bond.[4] However, as noted by the EPA, data on the complete destruction of all PFAS and related compounds is still being gathered, reinforcing the need to use only certified and experienced hazardous waste vendors.[5][14]

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, reflecting the highest principles of scientific integrity.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University, Research Safety. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency (EPA). [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA). [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency (EPA). [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl (Older Version). U.S. Environmental Protection Agency (EPA). [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]

  • Draft EPA PFAS Disposal Guidance. Reginfo.gov. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC). [Link]

  • Safety Data Sheet: Hydantoin. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: 5,5-dimethylhydantoin. Chemos GmbH & Co.KG. [Link]

  • This compound. National Institutes of Health (NIH). [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]

  • (5S)-5-methyl-5-phenylimidazolidine-2,4-dione | C10H10N2O2 | CID 640021. PubChem, National Center for Biotechnology Information. [Link]

  • (S)-5-methyl-5-phenylimidazolidine-2,4-dione (Ref: RPA 412636). AERU. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.